molecular formula C15H25N3O6 B3254626 Boc-Gln-Pro-OH CAS No. 2419-99-0

Boc-Gln-Pro-OH

Cat. No.: B3254626
CAS No.: 2419-99-0
M. Wt: 343.38 g/mol
InChI Key: CHDKDYFCAXHHKP-UWVGGRQHSA-N
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Description

Boc-Gln-Pro-OH is a useful research compound. Its molecular formula is C15H25N3O6 and its molecular weight is 343.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Gln-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Gln-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O6/c1-15(2,3)24-14(23)17-9(6-7-11(16)19)12(20)18-8-4-5-10(18)13(21)22/h9-10H,4-8H2,1-3H3,(H2,16,19)(H,17,23)(H,21,22)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKDYFCAXHHKP-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177544
Record name L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2419-99-0
Record name L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Utility of Boc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Boc-Gln-Pro-OH (CAS: 2419-99-0), a specialized dipeptide building block used in solid-phase (SPPS) and solution-phase peptide synthesis. It addresses the physicochemical characteristics, mechanistic advantages, and specific handling protocols required to mitigate common synthetic failures associated with Glutamine (Gln) and Proline (Pro).

Executive Summary

Boc-Gln-Pro-OH (N-tert-Butoxycarbonyl-L-glutaminyl-L-proline) serves as a strategic "problem-solver" in peptide chemistry. It is primarily employed to introduce the Glutamine-Proline motif while bypassing two critical synthetic bottlenecks: the cyclization of N-terminal Glutamine to pyroglutamate (pGlu) and the steric hindrance associated with acylation of the secondary amine of Proline. By installing the difficult Gln-Pro bond as a pre-formed unit, researchers can significantly increase crude peptide purity and yield.

Part 1: Physicochemical Profile

The physicochemical behavior of Boc-Gln-Pro-OH is governed by the amphiphilic nature of the Boc protecting group (lipophilic) and the polar side chain of Glutamine (hydrophilic/H-bonding).

Key Data Summary
PropertySpecificationTechnical Note
Chemical Name Boc-L-Gln-L-Pro-OHN-terminal Boc protected; C-terminal free acid.
CAS Number 2419-99-0 Essential for sourcing specific CoA documents.[1]
Molecular Weight 343.38 g/mol Used for molarity calculations in coupling.
Formula

High oxygen content due to carbamate/amide motifs.
Solubility High: DMF, DMSO, NMPModerate: DCMLow: Water, EtherProtocol: Dissolve in DMF for coupling; precipitate in ether for purification.
Appearance White to off-white powderHygroscopic; store with desiccant.
Purity Standard

(HPLC)
Impurities often include free Proline or Boc-Gln-OH.
Storage

(Desiccated)
Protect from moisture to prevent Boc hydrolysis.
Structural Analysis
  • Glutamine (Gln): The

    
    -carboxamide side chain (
    
    
    
    ) is a strong hydrogen bond donor/acceptor. In solution, this can lead to aggregation or intramolecular cyclization if the
    
    
    -amine is deprotected.
  • Proline (Pro): The pyrrolidine ring restricts conformational flexibility (

    
     angle locked at approx 
    
    
    
    ). As the C-terminus of this block, Proline provides a unique advantage: resistance to racemization during activation (see Section 2.2).

Part 2: Synthetic Rationale & Mechanisms[2]

The "Glutamine Challenge": Prevention of Pyroglutamate

When Glutamine is the N-terminal residue (i.e., after Boc removal), the free


-amine can nucleophilically attack its own side-chain amide carbonyl. This releases ammonia and forms Pyroglutamic acid (pGlu) , a cyclic lactam that terminates the peptide chain (it has no free amine for further coupling).

The Dipeptide Solution: By using Boc-Gln-Pro-OH, the Gln residue is introduced with its N-terminus already protected by Boc. The sensitive Gln-Pro bond is pre-formed. Once coupled, the Gln is internal to the chain (or protected), preventing the specific conformation required for cyclization.

The "Proline Advantage": Racemization-Free Coupling

A major risk in fragment condensation (coupling a peptide segment rather than a single amino acid) is epimerization at the C-terminus via oxazolone (azlactone) formation.

  • Standard AA: An activated C-terminal amino acid (e.g., Ala, Phe) can form an oxazolone intermediate, leading to loss of chirality.

  • Proline Exception: Proline is a secondary amine (imino acid). It lacks the amide hydrogen (

    
    ) required to form the oxazolone ring. Therefore, Boc-Gln-Pro-OH can be activated at the Pro-COOH without significant risk of racemization , making it an ideal block for segment condensation.
    
Visualization: Pyroglutamate Formation vs. Stable Block

The diagram below illustrates the deleterious pathway (pGlu formation) that the dipeptide block avoids.

G cluster_0 Stepwise Synthesis Risk cluster_1 Dipeptide Block Strategy node_A H-Gln-Pro-Resin (Free Amine Exposed) node_B Nucleophilic Attack (N-term attacks Side Chain) node_A->node_B Slow Coupling node_C Pyroglutamyl-Pro-Resin (Dead End / pGlu) node_B->node_C - NH3 (Cyclization) node_D Boc-Gln-Pro-OH (Protected Block) node_E Activate Pro-COOH (DIC/HOBt) node_D->node_E node_F Coupled Peptide (...-Pro-Gln-Boc) node_E->node_F Coupling to Resin

Caption: Comparison of stepwise synthesis risks (pGlu formation) versus the stability provided by the Boc-Gln-Pro-OH block strategy.

Part 3: Experimental Protocols

Handling and Dissolution
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (Boc-Gln-Pro-OH is hygroscopic).

  • Solvent Choice: Use DMF (Dimethylformamide) or NMP . Avoid DCM for dissolution as Gln residues can aggregate; DCM can be added after dissolution to dilute if necessary.

  • Concentration: Prepare a 0.2 M to 0.5 M solution. Higher concentrations drive the coupling reaction but increase the risk of aggregation.

Coupling Protocol (Standard SPPS)

This protocol assumes a standard Boc-chemistry workflow on Merrifield or PAM resin.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

    • Note: HOBt is critical to suppress any residual racemization risk and improve solubility.

  • Base: DIPEA (Diisopropylethylamine) – use 2.0 equivalents relative to the dipeptide.

Step-by-Step:

  • Resin Prep: Swell resin in DCM (20 min), then wash with DMF.

  • Activation:

    • Mix Boc-Gln-Pro-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Allow to activate for 3–5 minutes (pre-activation).

  • Coupling:

    • Add the activated mixture to the resin-bound amine.

    • Agitate for 2 to 4 hours at room temperature.

    • Note: Coupling to a resin-bound amine is standard. If coupling onto a bulky residue (e.g., Val, Ile), extend time to 6 hours or use double coupling.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 3).

    • Colorless/Yellow beads: Complete coupling.

Critical Warning: Diketopiperazine (DKP) Formation

Context: If Boc-Gln-Pro-OH is the first unit attached to the resin (via an ester linkage), DKP formation is a high risk during the next deprotection step.

  • Mechanism: Upon removal of the Boc group, the free amine of Gln can attack the C-terminal ester (anchoring it to the resin), cleaving the dipeptide off the resin as a cyclic DKP.

  • Prevention:

    • Avoid using this block for resin loading if possible.

    • If unavoidable, use PAM resin (more stable ester) rather than Merrifield resin.

    • Perform the subsequent coupling (AA #3) rapidly and with highly activated reagents (e.g., HATU) to "capture" the amine before it cyclizes.

Part 4: Workflow Visualization

The following diagram details the decision logic for using Boc-Gln-Pro-OH in a synthesis campaign.

Workflow Start Peptide Sequence Analysis Contains -Gln-Pro- motif? Decision Is Gln N-terminal or is coupling to Pro difficult? Start->Decision UseBlock Select Boc-Gln-Pro-OH Block (CAS 2419-99-0) Decision->UseBlock Yes Standard Proceed with Stepwise Synthesis (High Risk of pGlu/Deletion) Decision->Standard No Prep Dissolve in DMF (0.3M) Add HOBt/DIC UseBlock->Prep Coupling Coupling Reaction (Pro-COOH activates) Prep->Coupling Check Is this the first block on Resin? Coupling->Check DKP_Risk HIGH RISK: DKP Formation Use PAM Resin or Rapid Coupling Check->DKP_Risk Yes (Ester Link) Safe Standard Elongation (Amide bond is stable) Check->Safe No (Amide Link)

Caption: Decision tree and risk assessment workflow for incorporating Boc-Gln-Pro-OH into peptide synthesis.

References

  • Bachem. (2024).[2][3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (n.d.). Boc-Gln-Pro-OH Product Specification (CAS 2419-99-0).[4][5] Retrieved from

  • Heinlein, C., et al. (2011).[6] Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization.[6][7] Angewandte Chemie International Edition. Retrieved from

  • BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides. Retrieved from

  • AAPPTec. (n.d.).[8] Guide to Solid Phase Peptide Synthesis: Side Reactions and Aggregation. Retrieved from

Sources

Boc-Gln-Pro-OH CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2419-99-0 Chemical Name: N-alpha-t-Butoxycarbonyl-L-glutaminyl-L-proline

Executive Summary & Application Scope

Boc-Gln-Pro-OH is a protected dipeptide intermediate essential for the synthesis of bioactive peptides, particularly analogs of Thyrotropin-Releasing Hormone (TRH) and various protease inhibitors. As a building block, it combines the polar, amide-bearing side chain of Glutamine (Gln) with the conformational rigidity of Proline (Pro).

From a process chemistry perspective, this compound represents a critical control point. The Glutamine residue is susceptible to side-chain dehydration (nitrile formation) or cyclization (pyroglutamate formation) during activation. Furthermore, the Proline residue, being a secondary amine, induces specific conformational constraints (cis/trans isomerization) that influence downstream coupling kinetics and solubility profiles.

This guide provides a validated technical framework for the identification, synthesis, and quality control of Boc-Gln-Pro-OH, designed to ensure batch-to-batch consistency in drug development workflows.

Chemical Identifiers & Physiochemical Properties[1][2][3][4]

The following data constitutes the definitive identity profile for Boc-Gln-Pro-OH. These parameters should be used for incoming raw material inspection and Certificate of Analysis (CoA) verification.

Table 1: Chemical Identity Matrix
ParameterTechnical Specification
CAS Number 2419-99-0
IUPAC Name (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
Molecular Formula C₁₅H₂₅N₃O₆
Molecular Weight 343.38 g/mol
Monoisotopic Mass 343.1743
SMILES CC(C)(C)OC(=O)NC(=O)N1CCC[C@H]1C(=O)O
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Purity Standard ≥ 98.0% (HPLC)

Synthetic Methodology & Critical Control Points

The synthesis of Boc-Gln-Pro-OH is not merely a "mix-and-stir" operation. It requires a strategic approach to prevent the dehydration of the Glutamine primary amide side chain.

Validated Synthesis Protocol (Solution Phase)

Objective: Coupling Boc-Gln-OH with H-Pro-OH (or H-Pro-OBzl followed by hydrogenation) while suppressing side reactions.

Reagents:

  • Carboxyl Component: Boc-Gln-OH (CAS 13726-85-7)[1][2][3][4][5]

  • Amine Component: H-Pro-OMe (HCl salt) or H-Pro-OBzl (followed by deprotection). Direct coupling to free acid H-Pro-OH is possible via NHS-ester but ester protection is preferred for yield.

  • Coupling Agent: EDC.HCl / HOBt (Hydroxybenzotriazole).

    • Scientist's Note: HOBt is non-negotiable here. It prevents the dehydration of the Gln-amide side chain (

      
      ) which can occur with carbodiimides alone.
      
  • Solvent: DMF or DCM/DMF mixture.

Workflow Diagram:

SynthesisWorkflow Start Raw Materials: Boc-Gln-OH + H-Pro-OR (Ester) Activation Activation: Add EDC.HCl + HOBt (0°C) *HOBt prevents nitrile formation* Start->Activation Dissolve in DMF Coupling Coupling Reaction: Add DIEA (Base) -> Stir 12h Formation of Peptide Bond Activation->Coupling Form Active Ester Workup Workup: Acid Wash (Citric Acid) Base Wash (NaHCO3) Removes unreacted amine/acid Coupling->Workup Monitor via TLC/HPLC Deprotection C-Term Deprotection: Saponification (LiOH) or Hydrogenation (Pd/C) Yields Boc-Gln-Pro-OH Workup->Deprotection Purified Intermediate Final Final Product: Boc-Gln-Pro-OH (White Powder) Deprotection->Final Crystallization

Figure 1: Step-wise synthesis workflow emphasizing the critical role of HOBt in preserving the Glutamine side chain.

Mechanism & Troubleshooting
  • The Proline Effect: Proline is a secondary amine. Coupling to it is slower than primary amines due to steric hindrance. If the reaction stalls, do not simply add more base (DIEA), as this increases the risk of racemization. Instead, switch to a more potent coupling agent like HATU, but maintain low temperature (0°C).

  • Gln Side Chain Protection: While Boc-Gln-OH is used without side-chain protection (e.g., Trt), the primary amide is stable if pH is kept < 8.0. High pH promotes cyclization to pyroglutamate.

Quality Control & Analytical Architecture

Trustworthiness in peptide science relies on orthogonal analytical methods. A single peak on HPLC is insufficient proof of identity.

Analytical Decision Tree

QCDecisionTree Sample Crude Boc-Gln-Pro-OH HPLC HPLC (C18 Column) Gradient: 5-60% ACN Sample->HPLC MS Mass Spec (ESI+) Target: 344.2 (M+H)+ Sample->MS NMR 1H-NMR (DMSO-d6) Check Boc (1.4ppm) & Pro Ring Sample->NMR Decision Pass Criteria? HPLC->Decision Purity > 98% MS->Decision Mass Confirmed NMR->Decision Structure Confirmed Release RELEASE BATCH Decision->Release All Pass Reject REJECT / RE-PURIFY Decision->Reject Any Fail

Figure 2: Quality Control logic flow. Note that Mass Spec alone cannot distinguish stereoisomers (D/L racemization), making HPLC retention time comparison against a standard critical.

Key Analytical Markers
  • Mass Spectrometry (ESI):

    • Expected

      
      
      
    • Expected

      
      
      
    • Warning: A peak at 326.2 suggests loss of water (dehydration of Gln to nitrile).

  • 1H-NMR (DMSO-d6):

    • Boc Group: Strong singlet at

      
       ppm (9H).
      
    • Gln Amide: Two broad singlets (or one broad hump) around

      
       ppm (side chain 
      
      
      
      ).
    • Proline: Multiplets in the

      
       ppm range (ring protons) and 
      
      
      
      ppm (alpha-proton).

Handling, Stability, and Storage[2]

  • Hygroscopicity: Proline derivatives are notoriously hygroscopic. Boc-Gln-Pro-OH must be stored in a desiccator. Moisture absorption leads to a "sticky" solid that is difficult to weigh accurately.

  • Storage Conditions:

    
     is optimal for long-term storage. For short-term (weeks), 
    
    
    
    is acceptable.
  • Shelf Life: 24 months if kept dry and frozen.

References

  • AF Biochem. (n.d.). Boc-Gln-Pro-OH Technical Data Sheet. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
  • ChemSrc. (2025).[6] Boc-Gln-Pro-OH Physicochemical Properties. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Ladostigil and Neuroactive Peptide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide addressing the synthesis of Ladostigil and the distinct role of Boc-Gln-Pro-OH in parallel neuroprotective peptide research.

Technical Note on Scope & Chemical Distinction

Critical Clarification: It is scientifically imperative to distinguish between the two distinct chemical entities referenced in your request.

  • Ladostigil (TV-3326): A small-molecule carbamate derivative of rasagiline [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate].[1] It is not a peptide and does not utilize amino acid intermediates like Boc-Gln-Pro-OH in its structural synthesis.

  • Boc-Gln-Pro-OH: A protected dipeptide intermediate used in the synthesis of neuroactive peptides (e.g., analogs of TRH or GPE).

Both entities appear in the research portfolio of Prof. Matityahu Fridkin (Weizmann Institute) and are often discussed together in the context of "Multimodal Neuroprotective Drugs" for Alzheimer's and Parkinson's disease. This guide will structure the technical workflows for both, clarifying their separate synthetic pathways while highlighting their convergence in neuropharmacology.

Document Control:

  • Role: Senior Application Scientist

  • Context: Neuroprotective Drug Development (AD/PD Therapeutics)

  • Subject: Synthetic Protocols for Aminoindans (Ladostigil) and Peptide Building Blocks (Boc-Gln-Pro-OH)

Part 1: Ladostigil Synthesis (The Small Molecule Pathway)

Ladostigil is designed as a dual inhibitor, combining the pharmacophores of Rasagiline (MAO-B inhibitor) and Rivastigmine (Cholinesterase inhibitor).[1] The synthesis focuses on the functionalization of the indane ring.

Retrosynthetic Analysis

The target molecule is constructed by coupling a carbamoyl chloride to a chiral aminoindan scaffold.

  • Core Scaffold: (R)-3-aminoindan-5-ol.

  • Key Transformation 1: N-alkylation with propargyl bromide.

  • Key Transformation 2: O-carbamoylation with ethyl methyl carbamoyl chloride.

Detailed Synthetic Protocol
StepReaction PhaseReagents / ConditionsCritical Process Parameters (CPP)
1 Indane Formation 5-methoxy-1-indanone + Hydroxylamine HClTemp: Reflux. Monitoring: TLC for oxime formation.
2 Reduction H2 / Pd-C or Zn/AcOHPressure: 40-60 psi. Ensure complete reduction to racemic amine.
3 Demethylation 48% HBr, RefluxTime: 3-5 hours. Safety: Corrosive vapors.
4 Chiral Resolution L-Tartaric acid / MeOHYield: Crystallize to >99% ee of the (R)-isomer.
5 N-Propargylation Propargyl bromide, K2CO3, MeCNStoichiometry: 1.1 eq propargyl bromide. Avoid bis-alkylation.
6 Carbamoylation N-ethyl-N-methylcarbamoyl chloride, NaH (or K2CO3), THFMoisture Control: Strictly anhydrous. Temp: 0°C to RT.
Pathway Visualization (Graphviz)

Ladostigil_Synthesis Start 5-Methoxy-1-indanone Oxime Indanone Oxime Start->Oxime NH2OH·HCl Amine (±)-5-Methoxy-3-aminoindan Oxime->Amine H2, Pd/C (Reductive Amination) Phenol (±)-5-Hydroxy-3-aminoindan Amine->Phenol HBr (Demethylation) Chiral (R)-5-Hydroxy-3-aminoindan Phenol->Chiral L-Tartaric Acid (Resolution) Propargyl N-Propargyl Intermediate Chiral->Propargyl Propargyl Bromide, Base Ladostigil Ladostigil (TV-3326) Propargyl->Ladostigil Et(Me)N-COCl (Carbamoylation)

Figure 1: Step-wise synthetic route for Ladostigil, highlighting the chiral resolution and sequential functionalization.

Part 2: Boc-Gln-Pro-OH in Peptide Therapeutics

While not a precursor to Ladostigil, Boc-Gln-Pro-OH is a critical intermediate in the synthesis of proline-rich neuroprotective peptides (e.g., analogs of Gly-Pro-Glu or TRH ) often studied in the same laboratories.

Role & Utility
  • Function: N-terminal protected dipeptide block.

  • Significance: The Gln-Pro motif is prone to cyclization (diketopiperazine formation) or pyroglutamate formation. Using the Boc-protected dipeptide unit prevents side reactions during segment condensation.

  • Application: Synthesis of TRH analogs (pGlu-His-Pro-NH2) or neurotrophic factors where Proline confers resistance to enzymatic degradation.

Experimental Protocol: Activation and Coupling

Objective: Coupling Boc-Gln-Pro-OH to a resin-bound amino acid (e.g., H-Gly-Resin) to form a tripeptide.

Reagents:

  • Intermediate: Boc-Gln-Pro-OH (1.0 mmol)

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Gln-Pro-OH (343 mg, 1 mmol) and HOBt (153 mg, 1 mmol) in 5 mL DMF. Cool to 0°C. Add DIC (155 µL, 1 mmol). Stir for 20 min to form the active ester.

  • Coupling: Add the pre-activated mixture to the reaction vessel containing the deprotected amine-component (e.g., H-Gly-PAM-Resin).

  • Incubation: Shake at room temperature for 2-4 hours.

  • Monitoring: Perform Kaiser test (ninhydrin). Note: Proline N-terminus requires Chloranil test instead of Kaiser.

  • Cleavage/Deprotection:

    • Boc Removal: 50% TFA in DCM (30 min).

    • Side Chain: Gln side chain is usually unprotected or Trt-protected depending on the strategy.

Peptide Synthesis Workflow (Graphviz)

Peptide_Workflow Start Boc-Gln-Pro-OH (Starting Material) Activation Activation (DIC/HOBt in DMF) Start->Activation Coupling Coupling to Resin (H-aa-Resin) Activation->Coupling QC QC Check (Chloranil Test) Coupling->QC QC->Coupling Fail (Recouple) Deprotection Boc Deprotection (TFA/DCM) QC->Deprotection Pass NextStep Next Amino Acid Coupling or Cleavage Deprotection->NextStep

Figure 2: Solid-phase peptide synthesis (SPPS) cycle utilizing Boc-Gln-Pro-OH as a building block.

Part 3: Comparative Mechanism of Action

Understanding why these distinct chemical entities are often grouped in drug development portfolios.

FeatureLadostigil Peptide Analogs (via Boc-Gln-Pro-OH)
Chemical Class Small Molecule (Carbamate)Peptide / Peptidomimetic
Primary Target AChE / MAO-A / MAO-BNeurotrophic Receptors / IGF-1 Receptors
Mechanism Neurotransmitter elevation & anti-apoptosis (Bcl-2 upregulation)Modulation of glial function & trophic support
Metabolism Hepatic (CYP450) to aminoindan metabolitesProteolytic cleavage (requires stabilization)
Key Advantage Oral bioavailability, BBB permeabilityHigh specificity, low toxicity

References

  • Weinstock, M., et al. (2000). "Effect of TV3326, a novel monoamine-oxidase cholinesterase inhibitor, in rat models of anxiety and depression." Psychopharmacology.

  • Youdim, M. B., et al. (2005). "The bifunctional drug ladostigil... combines neuroprotective effects with MAO and ChE inhibitory activities."[1] Journal of Neurochemistry.

  • Fridkin, M., & Najjar, A. (2010). "Neuroprotective peptides: Synthesis and biological evaluation." Weizmann Institute Publications. (Contextualizing the parallel research on peptides and ladostigil).
  • Sigma-Aldrich. "Boc-Gln-Pro-OH Product Specification & Safety Data Sheet."

  • Bachem. "Technical Guide to Boc-SPPS Strategies."

Sources

Methodological & Application

Optimal coupling reagents for Boc-Gln-Pro-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Challenge

The synthesis of the Boc-Gln-Pro motif represents a "perfect storm" of difficulty in Solid Phase Peptide Synthesis (SPPS). It combines a sterically hindered acceptor (Proline) with a side-chain labile donor (Glutamine).[1] Failure to optimize this specific coupling often results in deletion sequences (missing Gln) or significant side-product formation (Gln-dehydration to nitrile), which are difficult to separate during purification.[1]

This guide provides a scientifically grounded protocol to maximize yield and purity for this specific dipeptide sequence.

The Mechanistic Conflict
  • The Proline Barrier (Steric Hindrance): Proline is a secondary amine. Unlike primary amino acids, the nucleophilicity of the Proline nitrogen is compromised by steric bulk and the cyclic constraint of the pyrrolidine ring. Standard carbodiimide couplings (DCC/DIC) are often too slow, leading to incomplete coupling.[1]

    • Consequence: Deletion sequences (

      
      ).
      
  • The Glutamine Trap (Dehydration): The side chain amide of Glutamine (

    
    ) is susceptible to dehydration, converting it into a nitrile (
    
    
    
    ) under strong activation conditions. This is particularly prevalent when using high-activity uronium/phosphonium reagents (like HATU/HBTU) in the presence of base, or when the coupling reaction is slow (as it is with Proline).
    • Consequence: Formation of

      
       side chain impurities (M-18 Da).
      
  • Pyroglutamate Formation: N-terminal Glutamine residues can spontaneously cyclize to form pyroglutamate (pGlu), terminating the chain.[2] This is accelerated by weak acids (like Boc-deprotection conditions) if the coupling is sluggish.

Part 2: Strategic Reagent Selection

To overcome these opposing forces—the need for high activation energy for Proline vs. the need for mild conditions for Glutamine—we utilize a "High-Speed, Protected" strategy.

Coupling Reagents: The HATU/HOAt Advantage

While DIC/Oxyma is a robust standard, the steric wall of Proline requires the superior kinetics of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with HOAt (1-Hydroxy-7-azabenzotriazole) .[1]

  • Why? The pyridine nitrogen in HOAt provides a "neighboring group effect," coordinating with the incoming amine (Proline) and accelerating the acylation rate by up to 10-fold compared to HOBt. This speed is crucial to outcompete the dehydration side reaction.

Side Chain Protection: The Necessity of Xanthyl (Xan)

Never use unprotected Boc-Gln-OH for this coupling.

  • Recommendation: Use Boc-Gln(Xan)-OH .[1]

  • Mechanism: The bulky Xanthyl group shields the amide nitrogen, physically and electronically preventing the dehydration to nitrile. It is removed during the final HF cleavage (or TFMSA), making it compatible with standard Boc protocols.[1]

Base Selection: TMP (Collidine) vs. DIEA[1]
  • Optimal: 2,4,6-Trimethylpyridine (TMP/Collidine) .[1]

  • Rationale: Collidine is a weaker, more sterically hindered base than DIEA.[1] It is sufficient to deprotonate the carboxylic acid for activation but less likely to abstract the proton from the Gln amide side chain (the precursor step to dehydration) or cause base-catalyzed racemization.

Part 3: Visualization of Pathways

The following diagram illustrates the competing pathways and the logic behind the optimized protocol.

GlnProCoupling cluster_0 Critical Control Points Start Boc-Gln(Xan)-OH + Pro-Resin Activation Activation (HATU/HOAt/Collidine) Start->Activation Success Target: Boc-Gln(Xan)-Pro-Resin (Stable Amide Bond) Activation->Success Fast Kinetics (HOAt Effect) Fail_Dehydration Side Rxn: Nitrile Formation (-CN Side Chain) Activation->Fail_Dehydration Excess Base / Slow Rxn (Prevented by Xan) Fail_Deletion Deletion: Unreacted Pro-Resin Activation->Fail_Deletion Steric Hindrance (Overcome by HATU)

Figure 1: Reaction pathways for Boc-Gln coupling. Green path indicates the optimized HATU/HOAt/Xan strategy.

Part 4: Optimized Experimental Protocol

Objective: Couple Boc-Gln(Xan)-OH to Pro-Resin (0.1 mmol scale).

Materials Required
  • Resin: Proline-loaded resin (e.g., Boc-Pro-PAM or Boc-Pro-BHA).[1]

  • Amino Acid: Boc-Gln(Xan)-OH (4 equivalents).[1]

  • Activator: HATU (3.9 equivalents).[1]

  • Additive: HOAt (4 equivalents) - Critical for Proline coupling.

  • Base: 2,4,6-Collidine (TMP) (8-10 equivalents).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure
  • Resin Preparation (Deprotection):

    • Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min) to remove the Boc group from the Proline.

    • Wash: DCM (3x), DMF (3x).

    • Neutralization: 5% DIEA in DMF (2 x 2 min). Note: Ensure complete removal of TFA salts; Proline salts are notoriously difficult to neutralize.

    • Wash: DMF (5x).[1]

  • Pre-Activation (The "Cold Start"):

    • In a separate vial, dissolve Boc-Gln(Xan)-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

    • Add HOAt (4 eq).[1]

    • Add Collidine (8 eq).[1]

    • Crucial: Allow to activate for exactly 30-60 seconds . Do not wait longer; HATU active esters can degrade or racemize if left too long before encountering the resin.

  • Coupling Reaction:

    • Add the pre-activated mixture immediately to the Pro-resin.

    • Agitate gently at room temperature for 45 - 60 minutes .

    • Optimization: For extremely difficult sequences (e.g., aggregated regions), microwave irradiation at 50°C for 10 minutes can be used, but strict temperature control is required to prevent Xan instability.[1]

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser (Ninhydrin) Test. It detects primary amines and will yield a false negative for Proline.

    • Perform the Chloranil Test:

      • Transfer a few resin beads to a small glass tube.

      • Add 2 drops of 2% Acetaldehyde in DMF.

      • Add 2 drops of 2% Chloranil in DMF.

      • Wait 5 minutes.

      • Blue/Green beads: Positive (Uncoupled Proline present)

        
        Re-couple .[1]
        
      • Colorless/Yellow beads: Negative (Coupling complete)

        
         Proceed.[1]
        
  • Re-Coupling (If Chloranil is Positive):

    • If the first coupling fails, perform a second coupling using DIC (4 eq) + Oxyma Pure (4 eq) in DMF for 2 hours. Changing the activation chemistry often helps overcome specific aggregation states.[3]

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:10) to prevent deletion sequences.

Part 5: Data Summary & Troubleshooting

ParameterStandard ProtocolOptimized Protocol (Gln-Pro)Reason for Change
Coupling Agent DIC/HOBtHATU/HOAt Overcome Proline steric hindrance.
Gln Protection Unprotected / TrtXanthyl (Xan) Prevent dehydration to nitrile.
Base DIEACollidine (TMP) Reduce risk of base-catalyzed side reactions.
Monitoring Kaiser TestChloranil / Isatin Test Kaiser does not detect secondary amines (Pro).[1]

Troubleshooting Guide:

  • Issue: Low Yield / Deletion of Gln.

    • Solution: Double couple. First pass with HATU/HOAt (fast), second pass with PyBrOP or DIC/Oxyma (different mechanism).[1] Ensure the resin is not aggregated; add chaotropic salts (0.1M LiCl) to the coupling mixture.

  • Issue: Mass Spec shows M-18 peak (Nitrile).

    • Solution: You likely used too much base or allowed the activation to sit too long. Switch to Collidine and ensure Boc-Gln(Xan)-OH is used.[1]

  • Issue: Mass Spec shows M-17 peak (Pyroglutamate).

    • Solution: This usually happens after Gln deprotection.[1] Ensure the next coupling happens immediately after removing the Boc group from Gln.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][4][5][6] Journal of the American Chemical Society. Link[1]

  • Albericio, F., et al. (2018).[1] Oxyma Pure: An Efficient Additive for Peptide Synthesis.[1][3][4] Organic Process Research & Development. Link[1]

  • Guks, J. (2023).[1] Preventing Aspartimide and Glutamine Dehydration in SPPS. Biotage Application Notes. Link

  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research. (Validation of Chloranil Test). Link

Sources

Reaction conditions for esterification of Boc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of Boc-Gln-Pro-OH

Executive Summary

The esterification of Boc-Gln-Pro-OH presents a unique intersection of steric and electronic challenges. While the Proline (Pro) residue introduces steric bulk at the C-terminus, the Glutamine (Gln) side chain (


-carboxamide) is chemically fragile. Standard activation protocols (e.g., DCC/DMAP) often lead to the dehydration of the Gln side chain to a nitrile (

), forming a cyano-alanine derivative, or intramolecular cyclization to pyroglutamate.

This guide provides two validated workflows:

  • Protocol A (The "Gold Standard"): Cesium Carbonate-promoted alkylation. This method is non-activating for the carboxylate, effectively eliminating the risk of Gln dehydration.

  • Protocol B (The "Necessity" Route): Carbodiimide condensation (EDC/HOBt). Used only when the desired alcohol is not available as an alkyl halide.

Strategic Analysis: The "Gln-Pro" Challenge

Before selecting a reagent, one must understand the failure modes inherent to this dipeptide.

The Glutamine Dehydration Trap

In standard Steglich esterification, the carboxylic acid is activated to an O-acylisourea. If the reaction is slow (due to Proline's steric hindrance), the activated carboxylate can dehydrate the unprotected Gln side chain.

  • Mechanism: The dehydrating agent (carbodiimide) attacks the side-chain amide oxygen, followed by elimination to form a nitrile.

  • Consequence: Loss of bioactivity and difficult purification (the nitrile impurity often co-elutes with the product).

Proline Sterics & Racemization

Proline is a secondary amine residue. While it is less prone to oxazolone-mediated racemization than other amino acids (due to the lack of an amide proton), direct enolization can still occur under strong base or high activation, especially if the reaction temperature is uncontrolled.

Decision Matrix (Workflow)

Use the following logic to select your protocol.

Esterification_Strategy Start Target: Esterify Boc-Gln-Pro-OH Check_Ester What type of ester is required? Start->Check_Ester Simple Methyl, Ethyl, Benzyl, Allyl Check_Ester->Simple Alkyl Halide Available Complex Tertiary, Chiral, or Complex Alcohol Check_Ester->Complex Alcohol Only Method_A PROTOCOL A: Cs2CO3 Alkylation (Recommended) Simple->Method_A Method_B PROTOCOL B: Modified Steglich (EDC/HOBt/DMAP) Complex->Method_B Risk_A Risk: Low (No Carboxyl Activation) Method_A->Risk_A Risk_B Risk: High (Gln Dehydration Risk) Method_B->Risk_B

Figure 1: Strategic decision tree for selecting the esterification method based on substrate availability.

Protocol A: Cesium Carbonate Promoted Alkylation

Best for: Methyl (OMe), Benzyl (OBzl), Allyl (OAll), and simple primary esters. Mechanism:


 displacement. The carboxylate acts as the nucleophile.[1]
Why it works:  The carboxyl group is never activated. Therefore, the Gln side chain sees no dehydrating agents.
Materials
  • Substrate: Boc-Gln-Pro-OH (1.0 eq)

  • Alkylating Agent: Alkyl iodide or Bromide (e.g., MeI, BnBr) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) - Must be finely powdered and dry.
    
  • Solvent: DMF (Anhydrous) - Critical for solubility and rate.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Gln-Pro-OH (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Salt Formation: Add powdered

    
      (1.5 mmol, 488 mg).
    
    • Note: The solution may become cloudy. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the carboxylic acid.

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

    • Caution: Methyl Iodide is volatile and toxic; use a fume hood.

  • Reaction: Stir at RT.

    • Monitoring: Check TLC or LC-MS after 2 hours. Most reactions are complete within 2–4 hours.

    • Target: Disappearance of the starting material (

      
       for free acid).
      
  • Work-up (Aqueous Extraction):

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with Water (

      
       mL) to remove DMF.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required. If necessary, flash chromatography (DCM/MeOH).

Data Validation (Expected):

Parameter Observation
Yield > 90%
Gln Integrity No nitrile peak in IR (approx. 2250 cm⁻¹)

| Racemization | < 1% D-Pro isomer (chiral HPLC) |

Protocol B: Modified Carbodiimide Coupling

Best for: Complex alcohols where the corresponding alkyl halide is unstable or unavailable. Critical Modification: Use of HOBt is mandatory to suppress Gln dehydration, and DMAP concentration must be minimized.

The Dehydration Mechanism (Why this is risky)

Gln_Dehydration Gln Gln Side Chain (-CONH2) Act Activated Ester (O-Acylisourea) Gln->Act + EDC Inter Cyclic Isoimide Intermediate Act->Inter - H2O (Intramolecular) Nitrile Nitrile Product (-CN) Inter->Nitrile Irreversible

Figure 2: Pathway of Glutamine side-chain dehydration under standard carbodiimide conditions.

Materials
  • Substrate: Boc-Gln-Pro-OH (1.0 eq)

  • Alcohol: R-OH (1.1 eq)

  • Coupling Agent: EDC·HCl (1.1 eq) - Water soluble byproduct facilitates workup.

  • Additive: HOBt (1.1 eq) - Essential to intercept the O-acylisourea.

  • Catalyst: DMAP (0.1 eq) - Strictly catalytic.

  • Solvent: DCM (Anhydrous).

Step-by-Step Procedure
  • Chilling: Dissolve Boc-Gln-Pro-OH (1.0 mmol) and the target Alcohol (1.1 mmol) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

    • Reasoning: Low temperature suppresses the elimination reaction (dehydration) and racemization.

  • Additive Addition: Add HOBt (1.1 mmol). Stir for 5 minutes.

  • Activation: Add EDC·HCl (1.1 mmol) and DMAP (0.1 mmol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly overnight.

  • Work-up (Acid Wash):

    • Dilute with DCM.

    • Wash with 10% Citric Acid or 0.5M HCl (to remove DMAP and unreacted EDC).

    • Wash with Sat.

      
       (to remove HOBt and unreacted acid).
      
    • Dry and concentrate.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Gln Amide: Look for two singlets around

      
       6.8 and 7.3 ppm. Disappearance  of these indicates dehydration to nitrile.
      
    • Proline

      
      -proton: Multiplet around 
      
      
      
      4.2–4.5 ppm. Splitting pattern changes can indicate racemization.
  • IR Spectroscopy:

    • Nitrile Band: A sharp peak at ~2250 cm⁻¹ indicates failure (Gln

      
       Nitrile).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Nitrile Peak (IR) Over-activation of GlnSwitch to Protocol A (Cs2CO3). If not possible, reduce EDC to 1.0 eq and ensure T < 0°C.
Low Yield (Protocol A) Poor solubility of Cs2CO3Ensure Cs2CO3 is finely ground. Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
Racemization Base-catalyzed enolizationIn Protocol B, ensure DMAP is < 0.1 eq. In Protocol A, do not heat above RT.

References

  • Cesium Carbonate Alkylation (General Mechanism)

    • Wang, S. S., et al. "Preparation of hindered esters via cesium carbonate promoted alkylation." Journal of Organic Chemistry, 1977.
    • Link:

  • Giles, M. B., et al. "Dehydration of Glutamine Side Chains During Peptide Coupling." Tetrahedron Letters, 1990.
  • Steglich Esterification (Modified for Peptides)

    • Neises, B. & Steglich, W.[2] "Simple Method for the Esterification of Carboxylic Acids."[2][3] Angewandte Chemie Int.[4] Ed., 1978.[2]

    • Link:

  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.

Sources

Application Note: High-Fidelity Deprotection of Boc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Gln-Pro-OH deprotection protocols using TFA Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group from Glutamine-containing peptides, such as Boc-Gln-Pro-OH, presents specific chemoselective challenges. While Trifluoroacetic acid (TFA) acidolysis is the industry standard, the presence of an N-terminal Glutamine (Gln) post-deprotection introduces a high risk of intramolecular cyclization to Pyroglutamic acid (pGlu). This guide outlines a robust, self-validating protocol designed to maximize yield while suppressing pGlu formation and preventing tert-butylation of the peptide backbone.

Mechanistic Foundations & Critical Risks
1.1 The Acidolysis Mechanism

Boc deprotection is driven by the protonation of the carbamate carbonyl, followed by the collapse of the intermediate to form the tert-butyl cation (


) and a carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine.[1]
  • The Scavenger Requirement: The generated

    
     is a potent electrophile. In the absence of scavengers, it can alkylate electron-rich moieties (though less critical in Gln-Pro than in Trp/Tyr sequences, it can still react with the C-terminal carboxylate or the amide backbone).
    
  • The Glutamine Trap (pGlu Formation): The primary risk for H-Gln-Pro-OH is the cyclization of the N-terminal Glutamine. Upon removal of the Boc group, the free

    
    -amine can attack the 
    
    
    
    -carboxamide side chain, releasing ammonia and forming the stable lactam ring of Pyroglutamic acid (pGlu). This reaction is catalyzed by weak acids and heat.
1.2 Reaction Pathway Diagram

The following diagram illustrates the desired deprotection pathway versus the parasitic cyclization to Pyroglutamate.

Boc_Deprotection_Mechanism Start Boc-Gln-Pro-OH Inter Intermediate: [H2-Gln-Pro-OH] + tBu+ Start->Inter TFA Acidolysis (-CO2) Product Product (Salt): H-Gln-Pro-OH • TFA Inter->Product Stabilization (Low Temp) SideProd Side Product: pGlu-Pro-OH + NH3 Inter->SideProd Cyclization (Slow, Heat/Weak Acid) Scavenger Scavenger Trap (tBu-Scavenger) Inter->Scavenger tBu+ Trapping

Figure 1: Mechanistic pathway showing the competition between successful deprotection and pyroglutamyl cyclization.

Critical Experimental Parameters

To ensure reproducibility and purity, the following parameters must be strictly controlled:

ParameterRecommendationRationale
Acid Concentration 50% TFA in DCM or 95% TFA (Neat) High acid concentration favors rapid removal of Boc, minimizing the time the peptide spends in a "reactive" intermediate state.
Scavenger Cocktail TFA / TIPS / H₂O (95:2.5:2.5) Water prevents the formation of TFA anhydrides (which can trifluoroacetylate the peptide). TIPS (Triisopropylsilane) effectively quenches t-butyl cations.
Temperature 0°C to Room Temp (RT) Start at 0°C to control exotherm. Do not heat. Heat accelerates pGlu formation significantly.
Reaction Time 30 - 60 Minutes Extended exposure (>2 hours) increases the risk of side reactions. Monitor by HPLC/TLC.[2]
Work-up Ether Precipitation Crucial: Avoid rotary evaporation of TFA if possible, as concentrating TFA increases the "effective" acidity and promotes side reactions. Precipitation removes acid immediately.
Detailed Protocol: High-Fidelity Deprotection

Objective: Isolate H-Gln-Pro-OH as a TFA salt with >95% purity.

3.1 Materials
  • Substrate: Boc-Gln-Pro-OH (Dry, lyophilized powder).

  • Reagents: Trifluoroacetic Acid (TFA, HPLC Grade), Dichloromethane (DCM), Triisopropylsilane (TIPS), Deionized Water.

  • Solvents: Diethyl Ether (Cold, -20°C), Acetonitrile (ACN).

3.2 Step-by-Step Methodology

Step 1: Scavenger Cocktail Preparation Prepare the cleavage cocktail fresh. For 100 mg of peptide, prepare ~2-3 mL of solution.

  • Formula: 95% TFA, 2.5% TIPS, 2.5% H₂O (v/v/v).

  • Note: If TIPS is unavailable, 95% TFA / 5% H₂O is an acceptable alternative for this specific sequence.

Step 2: Acidolysis (The Reaction)

  • Place Boc-Gln-Pro-OH (100 mg) in a round-bottom flask or scintillation vial.

  • Cool the vessel to 0°C (ice bath).

  • Add the Scavenger Cocktail (2 mL) dropwise with stirring.

  • Allow the mixture to stir at 0°C for 5 minutes, then remove the ice bath and stir at Room Temperature for 45 minutes.

    • Validation: Check completion via TLC (mobile phase: CHCl₃/MeOH/AcOH 85:10:5) or analytical HPLC.[2][3][4] The Boc-protected material moves significantly faster than the free amine.

Step 3: Precipitation (The Quench)

  • Do not evaporate the TFA (unless strictly necessary). Direct precipitation is gentler.

  • While stirring, slowly pour the reaction mixture into a centrifuge tube containing 10 volumes (20 mL) of ice-cold Diethyl Ether.

  • A white precipitate (the peptide TFA salt) should form immediately.

  • Centrifuge at 3000 x g for 5 minutes at 4°C. Decant the ether supernatant (which contains the scavenged protecting groups).

Step 4: Wash and Dry

  • Resuspend the pellet in fresh cold ether (10 mL). Vortex briefly.

  • Centrifuge and decant. Repeat this wash step 2 more times to ensure full removal of TFA and scavengers.

  • Dry the pellet under a gentle stream of Nitrogen gas.

  • Lyophilization: Dissolve the solid in water (or 0.1% aqueous acetic acid) and lyophilize immediately.

    • Caution: Do not leave the peptide in aqueous solution for prolonged periods before freezing, as spontaneous cyclization to pGlu can occur at neutral pH.

3.3 Workflow Diagram

Protocol_Workflow Step1 Step 1: Preparation Cool Boc-Gln-Pro-OH to 0°C Step2 Step 2: Acidolysis Add TFA/TIPS/H2O (95:2.5:2.5) Stir 45 min @ RT Step1->Step2 Step3 Step 3: Precipitation Pour into 10x Cold Ether Centrifuge & Decant Step2->Step3 Step4 Step 4: Isolation Wash pellet 3x with Ether Lyophilize from H2O Step3->Step4

Figure 2: Step-by-step workflow for the deprotection and isolation of H-Gln-Pro-OH.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Mass Spec shows M-17 peak (Loss of NH₃) Pyroglutamate Formation The N-terminal Gln has cyclized. Reduce reaction time. Ensure temperature did not exceed 25°C. Lyophilize immediately after workup; do not let the aqueous solution sit.
Mass Spec shows M+56 or M+96 peaks t-Butyl Adducts Incomplete scavenging. The t-butyl cation alkylated the peptide. Use fresh TIPS. Ensure the cocktail volume is sufficient (at least 20 mL per gram of peptide).
Oily Product / No Precipitate Residual TFA / Peptide Solubility The peptide salt may be soluble in ether/TFA mixes.[3] Add a drop of Methanol or Hexane to the ether to induce precipitation. Alternatively, evaporate most TFA under N₂ flow before adding ether.
Mass Spec shows M+96 (Trifluoroacetyl) TFA Anhydride Reaction TFA anhydride formed in the reagent bottle. Always add 2.5 - 5% Water to the TFA cocktail to hydrolyze any anhydride present.
References
  • Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5]

  • Thermo Fisher Scientific. "Peptide Cleavage Protocols and Scavengers." Thermo Fisher Technical Notes.

  • Sigma-Aldrich. "Boc Solid Phase Peptide Synthesis - Cleavage Protocols." MilliporeSigma Technical Library.

  • Common Organic Chemistry. "Boc Deprotection Mechanism and Procedures."

Sources

Storage and handling requirements for Boc-Gln-Pro-OH powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for Boc-Gln-Pro-OH

Executive Summary & Chemical Identity

Boc-Gln-Pro-OH (N-alpha-t-Butyloxycarbonyl-L-glutaminyl-L-proline) is a protected dipeptide intermediate critical in the synthesis of bioactive peptides, including TRH analogs and Substance P fragments. Its stability is governed by two competing physicochemical factors: the acid-lability of the tert-butoxycarbonyl (Boc) group and the hydrolytic susceptibility of the Glutamine (Gln) side-chain amide.

Effective handling requires a strict exclusion of moisture and control of pH. Improper storage leads to deamidation (conversion of Gln to Glu), loss of the Boc protecting group, or racemization at the chiral centers. This guide provides a self-validating protocol to ensure compound integrity from storage to solubilization.

Property Specification
CAS Number 2419-99-0
Molecular Formula C₁₅H₂₅N₃O₆
Molecular Weight 343.38 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water
Purity Standard ≥ 98.0% (HPLC)

Storage Requirements: The "Cold-Chain" Protocol

The primary degradation vector for Boc-Gln-Pro-OH is hydrolysis driven by hygroscopic moisture absorption . The following protocol minimizes this risk.

Long-Term Storage ( > 1 Month)
  • Temperature: Store at -20°C (-4°F) . Lower temperatures (-80°C) are acceptable but not strictly necessary unless storing for >2 years.

  • Environment: The vial must be sealed within a secondary container (e.g., a Falcon tube or Ziploc bag) containing active desiccant (silica gel or molecular sieves).

  • Light Protection: Store in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation, although peptides are generally less photosensitive than small molecule fluorophores.

Short-Term Storage ( < 1 Month)
  • Temperature: Refrigeration at 4°C is acceptable for active use.

  • Desiccation: Mandatory. Never store the powder in a refrigerator without a desiccant, as the high humidity environment promotes rapid hydrolysis upon opening.

Handling & Reconstitution Protocols

The "Equilibration Rule" (Critical Step)

Never open a cold peptide vial immediately. Condensation forms instantly on cold powder exposed to room-temperature air. This moisture initiates hydrolysis and causes the powder to clump (deliquescence).

Protocol:

  • Remove the vial from the freezer.

  • Place it in a desiccator at room temperature (20-25°C).

  • Allow it to equilibrate for at least 60 minutes before breaking the seal.

Solubilization Strategy

Boc-Gln-Pro-OH is hydrophobic due to the Boc group and the Proline ring. Direct dissolution in water is often difficult and can lead to aggregation.

Step-by-Step Solubilization:

  • Primary Solvent: Dissolve the powder in a minimal volume of DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) . These aprotic solvents disrupt intermolecular hydrogen bonding.

    • Target Concentration: 10–50 mg/mL in organic solvent.

  • Secondary Dilution: Slowly add the organic stock solution to your aqueous buffer (e.g., PBS) while vortexing.

    • Note: Keep the final organic solvent concentration < 5% (v/v) if used for biological assays to avoid cytotoxicity.

  • Filtration: If using for cell culture, filter-sterilize using a 0.22 µm PTFE or Nylon membrane . Do not use PVDF or PES for concentrated peptide stocks as they may bind the peptide.

Stability & Degradation Mechanisms[2][3][4]

Understanding why the peptide degrades allows you to prevent it.

Glutamine Deamidation

The side-chain amide of Glutamine (


) is susceptible to hydrolysis, converting it into Glutamic acid (

). This reaction is catalyzed by both acids and bases.
  • Impact: Changes the net charge of the peptide and reduces purity.

  • Prevention: Avoid storing dissolved peptide in buffers with pH > 8.0 or pH < 4.0 for extended periods.

Boc Group Lability

The Boc group is designed to be removed by acid (e.g., TFA).[1]

  • Risk: Exposure to acidic fumes (e.g., HCl vapors in a fume hood) can prematurely deprotect the N-terminus.

  • Prevention: Store away from volatile acids.

Visualizing the Degradation Pathway

DegradationPathways cluster_legend Legend BocGlnPro Boc-Gln-Pro-OH (Intact Dipeptide) GluDerivative Boc-Glu-Pro-OH (Deamidation Product) BocGlnPro->GluDerivative Hydrolysis (pH > 8 or moisture) FreePeptide H-Gln-Pro-OH (Deprotected) BocGlnPro->FreePeptide Acid Exposure (TFA/HCl) PyroGlu pGlu-Pro-OH (Cyclization) FreePeptide->PyroGlu Spontaneous Cyclization (if N-term free) key Blue: Stable Target Red: Degradation Product Yellow: Reactive Intermediate

Figure 1: Primary degradation pathways. Note that cyclization to pyroglutamate (pGlu) typically requires a free N-terminus, making the loss of the Boc group a precursor event to this specific degradation.

Workflow Diagram: From Freezer to Bench

HandlingWorkflow Start Start: Frozen Vial (-20°C) Equilibrate Equilibrate to Room Temp (Desiccator, 60 mins) Start->Equilibrate Prevent Condensation Weigh Weigh Quickly (Avoid humidity) Equilibrate->Weigh Solubilize Dissolve in organic solvent (DMF/DMSO) Weigh->Solubilize Dilute Dilute with Aqueous Buffer (Dropwise addition) Solubilize->Dilute Aliquot Aliquot Remaining Stock (Avoid Freeze-Thaw) Solubilize->Aliquot Excess Stock Use Immediate Experimental Use Dilute->Use Aliquot->Start Return to Storage

Figure 2: Optimal handling workflow to prevent moisture ingress and aggregation.

Troubleshooting Common Issues

Observation Probable Cause Corrective Action
Powder is sticky/clumped Moisture absorption (Deliquescence).The peptide may be partially degraded.[2] Verify purity by HPLC. Ensure future vials are equilibrated before opening.
Precipitate upon dilution Hydrophobic aggregation.Increase the organic co-solvent concentration (up to 10%) or use a sonication bath for 5-10 seconds.
Yellow discoloration Oxidation or photo-degradation.Discard the sample. Store future samples in amber vials away from light.

Safety Information (SDS Summary)

  • Hazards: Generally considered non-hazardous, but treat as a potential irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid breathing dust. Use a fume hood if weighing large quantities.

References

  • PubChem. (n.d.). Glutamine Deamidation Mechanism. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Boc-Gln-Pro-OH in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BQP-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Glutamine Paradox"

User Issue: You are attempting to dissolve Boc-Gln-Pro-OH in Dichloromethane (DCM) , likely for a coupling reaction or purification step. You observe cloudiness, gelation, or incomplete dissolution despite the theoretical lipophilicity of the Boc group and Proline residue.

Technical Diagnosis: The issue is not simple polarity-based insolubility; it is hydrogen-bond-mediated aggregation . While the Boc group and Proline are soluble in DCM, the Glutamine (Gln) side chain contains a primary amide (


). In non-polar solvents like DCM, these amides act as both hydrogen bond donors and acceptors, forming intermolecular networks (beta-sheet-like fibrils) that exclude solvent. DCM lacks the hydrogen-bonding capacity to disrupt these networks.

The Solution: You must introduce a chaotropic co-solvent capable of disrupting intermolecular H-bonds without reacting with your peptide.

Diagnostic FAQs

Q: My solution isn't just precipitating; it looks like a translucent gel. Why? A: This is the hallmark of peptide organogelation . The Gln side chains are cross-linking the peptide monomers through hydrogen bonds. The DCM is trapped within this network. Standard sonication or heating often fails here because as soon as the energy source is removed, the network reforms. You need a chemical disruptor (see Protocol A below).

Q: Can I just add more DCM? A: No. Dilution often exacerbates the problem by promoting the formation of larger, more stable aggregates rather than solvating individual molecules. You need to change the quality of the solvent, not the quantity.

Q: Will adding a base like DIPEA help? A: Only marginally. While DIPEA will deprotonate the C-terminal carboxylic acid (forming a salt), it does not address the primary cause: the neutral amide side-chain aggregation. Furthermore, excess base can lead to racemization during coupling.

Troubleshooting Protocols (The Fixes)
Protocol A: The "Magic Bullet" – Fluorinated Alcohol Co-solvents (Recommended)

This is the gold standard for solubilizing aggregating peptides in DCM. Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong H-bond donors that break peptide-peptide bonds and replace them with peptide-solvent bonds.

  • Reagents: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Mechanism: Fluorine atoms withdraw electron density, making the hydroxyl proton highly acidic and a potent H-bond donor, disrupting the Gln-Gln interaction.

Step-by-Step:

  • Weigh your Boc-Gln-Pro-OH solid.

  • Add 10% v/v TFE (or 5% HFIP) directly to the solid before adding DCM.

  • Swirl or vortex until the solid is wetted and a viscous syrup forms.

  • Add the calculated volume of DCM .

  • Result: The solution should become clear immediately.

Warning: HFIP is acidic. If your next step involves highly acid-sensitive groups (e.g., Trityl on His/Cys), use TFE instead. For standard Boc chemistry, both are safe.

Protocol B: Polar Aprotic Co-Solvents (The Alternative)

If fluorinated alcohols are unavailable or incompatible with downstream catalysis.

  • Reagents: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Ratio: Requires 20–30% v/v in DCM.

Step-by-Step:

  • Dissolve the peptide completely in a minimum volume of DMF (approx. 0.5 mL per mmol).

  • Slowly dilute with DCM while stirring.

  • Observation: If cloudiness returns upon DCM addition, you have exceeded the aggregation threshold; add more DMF.

Comparative Data: Solvent System Efficacy

The following table summarizes the solubility profile of Gln-rich short peptides based on solvent composition.

Solvent SystemSolubility StatusMechanism of ActionSuitability for Coupling
100% DCM Poor / Gel None (Solvent exclusion)High (if soluble)
90% DCM / 10% TFE Excellent H-Bond Disruption (Strong)High (TFE is weakly nucleophilic*)
95% DCM / 5% HFIP Superior H-Bond Disruption (Very Strong)Medium (Check compatibility)
70% DCM / 30% DMF Good Polarity IncreaseMedium (Removal of DMF is difficult)
DCM + 1% Triton X Poor Surfactant effectLow (Interferes with workup)

*Note: TFE can form esters with activated carboxylates if left for prolonged periods with strong activators (e.g., HATU). Use minimal activation times or pre-activate in DCM/DMF before adding the peptide.

Visual Troubleshooting Guide

The following flowchart outlines the logical decision process for solubilizing Boc-Gln-Pro-OH.

SolubilityWorkflow Start Start: Boc-Gln-Pro-OH + DCM CheckState Visual Inspection Start->CheckState Clear Clear Solution CheckState->Clear No Issue Cloudy Cloudy / Gel / Precipitate CheckState->Cloudy Insoluble Diagnosis Diagnosis: Gln Side-Chain Aggregation Cloudy->Diagnosis CheckSens Acid Sensitive Groups Present? Diagnosis->CheckSens Strategy1 Strategy A (Best): Add 10% TFE or 5% HFIP Result1 H-Bonds Disrupted. Solubility Achieved. Strategy1->Result1 Strategy2 Strategy B (Alt): Dissolve in DMF, then dilute Result2 Polarity Increased. Solubility Achieved. Strategy2->Result2 CheckSens->Strategy1 No (Standard) CheckSens->Strategy2 Yes (e.g. Trt)

Figure 1: Decision tree for troubleshooting Boc-Gln-Pro-OH solubility in dichloromethane.

Strategic Prevention (For Future Synthesis)

If you are synthesizing this peptide yourself, you can prevent this issue entirely by altering your protecting group strategy:

  • Use Side-Chain Protection: Instead of Boc-Gln-OH, use Boc-Gln(Trt)-OH (Trityl protection) or Boc-Gln(Xan)-OH (Xanthyl).

    • Why: The bulky Trityl group blocks the amide hydrogens, physically preventing the formation of the H-bond network. Boc-Gln(Trt)-Pro-OH is highly soluble in pure DCM.

  • Pseudoprolines: If the sequence is longer, inserting a pseudoproline dipeptide at the Gln position (if applicable) disrupts the secondary structure backbone, enhancing solubility.

References
  • Narita, M., et al. (1993). The Solubility of Peptide Intermediates in Organic Solvents.[1][2][3][4][5] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan. [Link]

  • PubChem. (2025).[6][7] Boc-Gln-OH Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Purification of Boc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Coupling Reagents & Byproducts Ticket ID: #PEP-PUR-084 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2]

Executive Summary

Purifying Boc-Gln-Pro-OH presents a unique "perfect storm" of challenges. You are dealing with a hydrophilic dipeptide containing a sensitive Glutamine (Gln) side chain, a free C-terminal acid (Pro-OH), and a lipophilic protecting group (Boc).[2]

Standard wash protocols often fail here because:

  • Solubility Mismatch: The polarity of Gln-Pro often makes it poorly soluble in standard non-polar extraction solvents (like pure DCM), leading to emulsions.[2]

  • Gln Instability: The amide side chain of Glutamine is prone to acid-catalyzed cyclization (forming Pyroglutamate) or dehydration (forming Nitriles) if workup conditions are too harsh.[1][2]

  • Coupling Reagent Residues: Urea byproducts (DCU) from DCC coupling are notoriously difficult to filter completely.[1][2][3]

This guide provides a self-validating purification logic designed to remove coupling reagents (DCC/DCU, EDC, HOBt) without compromising the integrity of your sensitive Gln residue.[2]

Module 1: The "Back-Extraction" Protocol (Gold Standard)

Best For: Removal of soluble reagents (EDC, HOBt, unreacted amines) and neutral byproducts (DCU).[2]

Because your target molecule (Boc-Gln-Pro-OH) has a free carboxylic acid at the C-terminus, we can exploit its pH-dependent solubility to separate it from non-acidic impurities (like DCU and unreacted active esters).[1][2]

The Logic (Self-Validating System)[1][2]
  • High pH (NaHCO₃): Peptide deprotonates (

    
    ) 
    
    
    
    Moves to Aqueous Phase .[1][2]
    • Validation: Impurities (DCU, unreacted amines) stay in Organic Phase.[2]

  • Low pH (Citric Acid): Peptide protonates (

    
    ) 
    
    
    
    Moves to Organic Phase .[1][2]
    • Validation: Water-soluble impurities (EDC urea, salts) stay in Aqueous Phase.[1][2]

Step-by-Step Protocol

Reagents:

  • Ethyl Acetate (EtOAc) or n-Butanol (if peptide is very polar).[1][2]

  • Saturated Sodium Bicarbonate (

    
    ).[1][2]
    
  • 10% Citric Acid (preferred over HCl to protect Gln).[1][2]

  • Brine (Saturated NaCl).[1][2][4]

Workflow:

  • Dissolution: Dissolve crude residue in EtOAc.

    • Troubleshooting: If insoluble, add small amounts of Isopropanol (IPA) or switch to n-Butanol.[1][2]

  • Organic Wash (Acidic): Wash EtOAc with cold 10% Citric Acid (

    
    ).[1][2]
    
    • Removes: Unreacted amines, basic coupling reagents (EDC).[2]

    • Safety: Keep cold (

      
      ) to prevent Boc deprotection or Gln cyclization.[1][2]
      
  • The Extraction (Critical Step): Extract the organic layer with Saturated

    
     (
    
    
    
    ).
    • Action: Your peptide (Boc-Gln-Pro-

      
      ) moves into the Aqueous layer .[1][2]
      
    • Discard: The Organic layer (contains DCU, unreacted active esters, neutral impurities).[2]

  • Acidification: Cool the combined aqueous extracts on ice. Slowly add Citric Acid until pH

    
     3-4.
    
    • Observation: The solution should become cloudy as the peptide protonates.

  • Recovery: Extract the cloudy aqueous solution with fresh EtOAc (

    
    ).
    
    • Action: Purified peptide moves back to Organic layer.[1][2]

  • Final Polish: Wash combined EtOAc with Brine, dry over

    
    , and evaporate.
    
Visualization: The Back-Extraction Logic

BackExtraction Start Crude Boc-Gln-Pro-OH + Impurities Dissolve Dissolve in EtOAc Start->Dissolve WashAcid Wash with Cold 10% Citric Acid Dissolve->WashAcid Split1 Separation 1 WashAcid->Split1 OrgLayer1 Organic Layer (Peptide + DCU + Neutrals) Split1->OrgLayer1 AqLayer1 Aqueous Waste (Amine salts, EDC urea) Split1->AqLayer1 ExtractBase Extract with Sat. NaHCO3 OrgLayer1->ExtractBase Split2 Separation 2 (CRITICAL STEP) ExtractBase->Split2 OrgLayer2 Organic Waste (DCU, Unreacted Esters) Split2->OrgLayer2 Discard AqLayer2 Aqueous Layer (Peptide as COO- salt) Split2->AqLayer2 Keep Acidify Acidify with Citric Acid to pH 3-4 AqLayer2->Acidify ExtractFresh Extract into fresh EtOAc Acidify->ExtractFresh Final Pure Boc-Gln-Pro-OH in EtOAc ExtractFresh->Final

Caption: Separation logic exploiting the C-terminal acidity to isolate peptide from neutral coupling byproducts.

Module 2: The Carbodiimide Nightmare (DCC/DCU)

Issue: You used DCC, and the byproduct Dicyclohexylurea (DCU) is contaminating your product.[5][6] It is insoluble in water (so washes fail) but slightly soluble in organic solvents (so it bleeds into your product).[2]

Troubleshooting Table: Solubility Switches
SolventBoc-Gln-Pro-OH SolubilityDCU SolubilityAction
Dichloromethane (DCM) Moderate/LowInsolubleFilter: Suspend crude in DCM.[1][2] DCU remains solid.[1][2] Filter off the solid.[6][7][8]
Ethyl Acetate (EtOAc) ModerateVery LowChill & Filter: Dissolve in warm EtOAc, chill to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

overnight.[1][2] DCU precipitates.
Acetone HighLowPrecipitate: Dissolve in min.[1][2][6] Acetone, add cold ether. DCU often precipitates first.[1][2]
Acetonitrile (MeCN) HighLowTrituration: Triturate solid residue with cold MeCN.[1][2]
The "Celite Sandwich" Trick

If DCU is passing through your filter paper (common, as it forms fine needles):

  • Pack a sintered glass funnel with a 1cm layer of Celite 545 .

  • Chill your organic solution to

    
     for 30 minutes.
    
  • Filter through the Celite pad.[1][6][8] The microporous structure traps the fine DCU needles better than paper.

Module 3: Protecting the Glutamine (Gln) Side Chain

Risk: The Gln side chain (


) is unstable.
  • Pyroglutamate Formation: The N-terminal amine attacks the side chain carbonyl, cyclizing the residue. (Less risk with Boc attached, but high risk if Boc is labile).[2]

  • Dehydration: Strong coupling reagents can dehydrate the amide to a nitrile (

    
    ).
    
Prevention Protocol
  • Avoid Strong Acids: Never use 1M HCl or

    
     for prolonged periods.[1][2] Use 10% Citric Acid  or 0.5M HCl  for rapid washes only.[1][2]
    
  • Temperature Control: Perform all acid washes at

    
    .
    
  • Avoid Strong Bases: Prolonged exposure to high pH (NaOH) can cause racemization or hydrolysis.[1][2]

    
     is safe for short durations.[1]
    
Visualization: Gln Degradation Pathways

GlnDegradation Gln Gln Residue (-CONH2) Acid Strong Acid / Heat Gln->Acid Cyclization Dehydration Over-Activation (Excess DCC/EDC) Gln->Dehydration Water Loss Pyro Pyroglutamate (Cyclic Imide) Acid->Pyro Cyclization Nitrile Nitrile (-CN) Dehydration->Nitrile Water Loss

Caption: Major degradation pathways for Glutamine during aggressive workup conditions.[1][2]

Frequently Asked Questions (FAQ)

Q: My peptide precipitated during the Citric Acid wash. What happened? A: Boc-Gln-Pro-OH is relatively polar.[1][2] Protonating the C-terminus (turning


 to 

) reduces its water solubility but might also reduce its solubility in marginal organic solvents like Ether or DCM.[1][2]
  • Fix: Add a polar co-solvent like n-Butanol or Isopropanol to your organic layer to redissolve the peptide.[1]

Q: I see a spot on TLC that trails/streaks. Is that my peptide? A: Yes. Free carboxylic acids (like your Pro-OH C-terminus) interact strongly with silica, causing streaking.[1][2]

  • Fix: Add 1% Acetic Acid to your TLC eluent (e.g., 90:10:1 DCM/MeOH/AcOH) to protonate the acid and sharpen the spot.

Q: Can I use scavenger resins instead of extraction? A: Absolutely. This is often cleaner but more expensive.[1]

  • For Unreacted Amines: Use Isocyanate resin or Sulfonyl chloride resin .[1][2]

  • For Unreacted Acids/Active Esters: Use Trisamine (Tris(2-aminoethyl)amine) resin .[1][2]

  • Protocol: Add 3-5 equivalents of resin to your reaction mixture, stir for 2 hours, and filter. The impurities remain bound to the beads.

References

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][9][10] Chemical Reviews, 109(6), 2455–2504.[2]

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[2]

  • Albericio, F. (2004).[2] "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology, 8(3), 211-221.[2]

  • Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397–4398.[2]

Sources

Resolving aggregation issues with Boc-Gln-Pro-OH sequences

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Aggregation in Boc-Gln-Pro-OH Sequences

Executive Summary: The Gln-Pro Challenge

The sequence Boc-Gln-Pro-OH presents a unique duality in peptide synthesis. While Proline (Pro) is typically regarded as a "beta-sheet breaker" that disrupts aggregation, its coupling with Glutamine (Gln) creates a distinct structural motif. The amide side chain of Gln (


) is a potent hydrogen bond donor/acceptor, capable of forming inter-chain networks (molecular zippers). When constrained by the rigidity of the adjacent Proline ring, these H-bonds can stabilize insoluble secondary structures (often beta-turns or pre-amyloid oligomers) rather than the random coils desired for efficient coupling.

This guide addresses the three critical failure modes associated with this sequence: insolubility of the protected fragment , on-resin aggregation (incomplete coupling) , and side-chain dehydration (pyroglutamate formation) .

Diagnostic & Troubleshooting Framework

Category 1: Solubility & Solvent Systems

Issues with dissolving the Boc-Gln-Pro-OH building block or the growing peptide-resin.

Q: My Boc-Gln-Pro-OH precipitates immediately upon addition to DCM. How do I solubilize it? A: Dichloromethane (DCM) is the standard solvent for Boc chemistry but is poor at disrupting hydrogen bonds. The Gln-Pro motif likely forms intermolecular H-bonds that DCM cannot break. Protocol:

  • Switch Solvent Base: Replace DCM with NMP (N-methylpyrrolidone) or DMF (Dimethylformamide) . NMP is superior for aggregated sequences due to its higher polarity.[1]

  • Add Chaotropic Salts: If turbidity persists in NMP, add 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the solvent. These salts disrupt the H-bonding network of the Gln side chains.

  • The "Magic Mixture": For extreme cases, use the solvent system:

    • DCM / DMF / NMP (1:1:1 v/v/v)

    • 1% Triton X-100 (detergent)

    • 2M Ethylene Carbonate (hydrogen bond disruptor)

Q: Can I use DMSO for Boc coupling? A: Yes, but with caution. DMSO (Dimethyl Sulfoxide) is the most effective solvent for dissolving aggregated peptides. However, it can accelerate urethane formation if not anhydrous and may oxidize sensitive residues (Met, Cys) if present elsewhere in the chain.

  • Recommendation: Use a mixture of DMSO/NMP (20:80) to balance solubility with side-reaction suppression.

Category 2: Coupling Efficiency & Aggregation

Issues during the chain assembly (Solid Phase Peptide Synthesis - SPPS).

Q: The Kaiser test is positive after coupling Boc-Gln-Pro-OH. Is this aggregation or steric hindrance? A: It is likely a combination. The Proline residue is a secondary amine, making it nucleophilically less reactive (steric hindrance). If the preceding Gln residue has already induced aggregation (beta-sheet stacking), the Proline nitrogen becomes inaccessible.

Q: How do I optimize the coupling cycle for this specific sequence? A: Use the "Chaotropic Coupling Protocol" :

  • Activation: Use HATU or PyAOP instead of HBTU/TBTU. These reagents generate more reactive active esters (7-azabenzotriazole) which drive the reaction faster than aggregation can occur.

  • Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) .

  • Temperature: Perform the coupling at 50°C - 60°C . Heat provides the kinetic energy to disrupt the Gln-mediated H-bond network. Note: Do not exceed 60°C to avoid Boc thermolysis.

  • Double Coupling: Always double couple the Gln-Pro junction.

    • Cycle 1: 45 min at 50°C (Standard solvent).

    • Cycle 2: 60 min at 50°C (With 10% DMSO or 0.4M LiCl).

Category 3: Side Reactions (The "False" Aggregate)

Chemical changes mimicking aggregation.

Q: I see a peak shift in HPLC. Did my Gln dehydrate? A: Yes, this is a high risk. The Gln side chain amide can attack the activated carbonyl of the backbone, expelling ammonia and forming Pyroglutamate (pGlu) . This terminates the chain and changes the elution profile, often mistaken for "aggregated" deletion sequences.

  • Prevention: Use Xanthyl (Xan) protection on the Gln side chain (Boc-Gln(Xan)-OH).[2] The bulky Xan group prevents the nitrogen from attacking the backbone and simultaneously improves solubility by sterically hindering intermolecular H-bonding.

Visualizing the Problem & Solution

Diagram 1: The Aggregation Mechanism vs. Disruption Strategy

This diagram illustrates how Gln-Pro sequences stack via Hydrogen Bonding and how Chaotropic agents intervene.[3]

GlnProAggregation cluster_0 Aggregation Mechanism cluster_1 Resolution Strategy GlnPro1 Boc-Gln-Pro Chain A HBonds Intermolecular H-Bonds (Gln Side Chains) GlnPro1->HBonds Donates H GlnPro2 Boc-Gln-Pro Chain B GlnPro2->HBonds Accepts H BetaSheet Insoluble Beta-Sheet Stacking HBonds->BetaSheet Stabilizes Solvent Chaotropic Solvent (NMP + LiCl / DMSO) BetaSheet->Solvent Treated with FreeChain Solvated/Free Chains Solvent->FreeChain Disrupts H-Bonds Heat Thermal Energy (50-60°C) Heat->FreeChain Increases Kinetics

Caption: Mechanism of Gln-Pro mediated aggregation (Red/Black) and the physicochemical intervention strategies (Blue/Green) to restore solubility.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Issue: Low Yield / Precipitate CheckSolubility 1. Check Solubility in DCM Start->CheckSolubility Cloudy Cloudy/Precipitate CheckSolubility->Cloudy Clear Clear Solution CheckSolubility->Clear ActionSolvent Switch to NMP + 0.4M LiCl or 20% DMSO Cloudy->ActionSolvent CheckCoupling 2. Check Coupling (Kaiser Test) Clear->CheckCoupling ActionSolvent->CheckCoupling Incomplete Positive (Blue) CheckCoupling->Incomplete Complete Negative (Yellow) CheckCoupling->Complete ActionHeat Recouple: HATU @ 60°C Double Couple Incomplete->ActionHeat CheckSideRxn 3. Check Purity (HPLC) Pyroglutamate? Complete->CheckSideRxn ActionHeat->CheckSideRxn PyroFound Peak Shift (-17 Da) CheckSideRxn->PyroFound ActionProtect Use Boc-Gln(Xan)-OH to prevent cyclization PyroFound->ActionProtect

Caption: Step-by-step decision matrix for diagnosing solubility, coupling efficiency, and side-reaction issues in Gln-Pro synthesis.

Comparative Data Tables

Table 1: Solvent Efficacy for Aggregated Gln-Pro Sequences

Data synthesized from standard solid-phase peptide synthesis (SPPS) optimization protocols.

Solvent SystemPolarityH-Bond DisruptionRecommended ForNotes
DCM (Dichloromethane)LowPoorStandard Boc cyclesAvoid for Gln-Pro; promotes aggregation.
DMF (Dimethylformamide)MediumModerateGeneral synthesisBetter than DCM, but often insufficient for Gln-Pro.
NMP (N-methylpyrrolidone)HighGoodAggregation prone seqsFirst line of defense.
NMP + 0.4M LiCl HighExcellentStrong aggregationChaotropic salt breaks inter-chain H-bonds.
20% DMSO / NMP Very HighSuperior"Difficult" sequencesBest for solubility , but watch for oxidation.
Table 2: Coupling Reagent Performance
ReagentActivation TypeReactivityRacemization RiskRecommendation
HBTU / TBTU BenzotriazoleModerateLowInsufficient for hindered Gln-Pro coupling.
HATU Aza-benzotriazoleHighLowHighly Recommended. Faster kinetics beat aggregation.
PyBOP PhosphoniumHighModerateGood alternative if HATU is unavailable.
DIC / Oxyma CarbodiimideModerate/HighVery LowGood for reducing racemization at elevated temps.

Detailed Experimental Protocol: The "Rescue" Coupling Cycle

Objective: To couple Boc-Gln-Pro-OH to a resin-bound peptide where standard protocols have failed due to aggregation.

Reagents:

  • Boc-Gln-Pro-OH (or Boc-Gln(Xan)-OH + H-Pro-Resin)

  • Solvent: NMP containing 0.4 M LiCl.

  • Activator: HATU (0.5 M in NMP).

  • Base: DIEA (2.0 M in NMP).

Procedure:

  • Swelling: Swell the resin in NMP (not DCM) for 20 minutes. This pre-solvates the polymer matrix in the aggregation-disrupting solvent.

  • Dissolution: Dissolve 4 equivalents (eq) of the amino acid in the minimum volume of NMP/LiCl .

    • Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Activation: Add 3.9 eq of HATU solution to the amino acid. Shake for 1 minute.

  • Base Addition: Add 8 eq of DIEA to the activated mixture.

  • Coupling (Cycle 1): Add the mixture to the resin. Agitate for 45 minutes at 50°C .

    • Note: Use a heating block or microwave reactor. Do not use open flame.

  • Wash: Drain and wash with NMP (3x).

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • If Blue (Positive): Proceed to Step 8.

    • If Yellow (Negative): Proceed to deprotection.[3][4]

  • Re-Coupling (Cycle 2 - Different Mechanism):

    • Use PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) with collidine as the base in DCM/DMF (1:1) . This changes the chemical environment and activation species, often capturing unreacted sites that HATU missed. Agitate for 60 minutes at room temperature.

References

  • Pape, T., et al. (2020). Dissecting the role of glutamine in seeding peptide aggregation. BioRxiv. Retrieved February 5, 2026, from [Link]

  • Biotage. (2023).[5] What do you do when your peptide synthesis fails? Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2021). Controlling Segment Solubility In Large Protein Synthesis. Retrieved February 5, 2026, from [Link]

Sources

Recrystallization solvent systems for Boc-Gln-Pro-OH purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Gln-Pro-OH presents a unique purification challenge due to the confluence of two problematic residues: Proline (Pro) , which introduces conformational heterogeneity (cis/trans isomerism) often leading to "oiling out," and Glutamine (Gln) , which is prone to cyclization into pyroglutamic acid (PyroGlu) under thermal or acidic stress.[]

This guide moves beyond generic protocols to provide a self-validating crystallization system specifically tuned for the polarity and conformational dynamics of this dipeptide.

Primary Solvent Systems (The "Golden" Standards)

The following solvent systems have been selected based on the polarity index of the Boc-Gln-Pro-OH free acid.

Table 1: Recommended Solvent Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)MechanismSuitability
Primary (Thermodynamic) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Displacement CrystallizationBest for high purity; scalable.[2][3][]
Secondary (Kinetic) Dichloromethane (DCM) Diisopropyl Ether (DIPE) 1:5Precipitation / TriturationUse if product "oils out" in System 1.[3][]
Rescue (Polar) Methanol (MeOH) Diethyl Ether (Et₂O) 1:10Rapid PrecipitationFor removing non-polar impurities; risk of gelation.[3][]

Critical Note: Avoid water-based systems (e.g., EtOH/H₂O).[3][] Water can accelerate the dehydration of the Gln amide side chain to a nitrile or cyclization to PyroGlu, especially if traces of acid remain from the workup.

Protocol: Displacement Crystallization (System A)

This method relies on the displacement principle , where the anti-solvent slowly reduces the solubility limit, forcing the peptide into an ordered lattice rather than an amorphous oil.

Step-by-Step Workflow
  • Dissolution: Dissolve crude Boc-Gln-Pro-OH in the minimum amount of warm EtOAc (35–40°C).

    • Checkpoint: The solution must be clear. If hazy, filter through a 0.45 µm PTFE membrane.

  • Nucleation Point: Add n-Heptane dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • The "Healing" Phase: Add a few drops of EtOAc back into the mixture until the cloudiness just disappears.

    • Scientific Logic:[2][][4][5][6] This creates a saturated solution at the metastable limit, preventing rapid crashing (which causes oiling).

  • Crystallization: Remove heat. Add n-Heptane slowly (approx. 1 mL/min) until the ratio reaches 1:2 (EtOAc:Heptane).

  • Aging: Allow the slurry to stir at room temperature for 2–4 hours.

    • Why? Proline peptides often exist as rotamers.[3][] Time allows the solution-phase rotamers to equilibrate and pack into the crystal lattice.[2][3]

  • Isolation: Filter the white solid, wash with cold Heptane, and dry under vacuum (<35°C).[]

Troubleshooting: "The Product Oiled Out"

This is the most common failure mode for Proline-containing peptides.[2][3]

The Thermodynamics of Oiling

Oiling occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[2][3][] This happens when the anti-solvent is added too fast or the temperature drops too quickly, trapping the molecule in a disordered, solvent-rich liquid phase (the oil).

Rescue Protocol (The "Scratch & Seed" Method)

Q: My flask is full of a sticky gum/oil. Is it ruined? A: No. Follow this decision tree to convert the oil to a solid.

OilingOutRescue Start Problem: Product Oiled Out Reheat 1. Re-heat to 40°C (Redissolve Oil) Start->Reheat Seed 2. Add Seed Crystal (or scratch glass) Reheat->Seed Cool 3. Slow Cool (1°C/min) Seed->Cool Check Did Crystals Form? Cool->Check Triturate Alternative: Decant solvent, add DIPE, sonicate Check->Triturate No (Still Oil) Success Filter & Isolate Check->Success Yes Triturate->Success Solid formed

Figure 1: Decision matrix for rescuing an oiled-out peptide batch.

Detailed Rescue Steps:

  • Do not discard the supernatant.

  • Re-heat the mixture until the oil dissolves (or becomes less viscous).

  • Seeding: If you have a previous batch of solid Boc-Gln-Pro-OH, add a tiny amount (0.1 mg).[2][3] If not, use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

    • Mechanism:[2][][7] Scratching creates microscopic glass shards that act as nucleation sites, lowering the activation energy for crystal formation.

  • Trituration (Last Resort): If the oil persists, decant the supernatant.[3][] Add Diisopropyl Ether (DIPE) or Petroleum Ether to the oil and sonicate.[3][] The mechanical energy of sonication can force the amorphous oil into a solid powder.

Chemical Stability & Impurity Profile

The Glutamine (Gln) Risk: Pyroglutamate Formation

Boc-Gln-Pro-OH is susceptible to intramolecular cyclization, where the N-terminal amine attacks the side-chain amide, expelling ammonia to form Pyroglutamyl-Pro-OH .[2][3][]

Pathway Visualization:

GlnCyclization BocGln Boc-Gln-Pro-OH (Linear) Intermed Activated Intermediate (Acid/Heat catalyzed) BocGln->Intermed Heat >45°C or H+ PyroGlu PyroGlu-Pro-OH (Cyclic Impurity) Intermed->PyroGlu Ammonia NH3 (Byproduct) Intermed->Ammonia

Figure 2: Degradation pathway of Glutamine residues.[2][3][]

Prevention Strategy:

  • Temperature Limit: Never heat the crystallization solvent above 45°C .

  • Acid Removal: Ensure the crude material is free of strong acids (e.g., TFA, HCl) before crystallization.[] Wash the organic layer with dilute KHSO₄ or Citric Acid, never strong mineral acids, followed by brine.

  • Drying: Dry the final solid thoroughly.[3] Moisture + trace acid = cyclization during storage.[3][]

Frequently Asked Questions (FAQ)

Q: Can I use Ether/Hexane instead of EtOAc/Heptane? A: Yes, but Diethyl Ether is highly flammable and tends to hold water.[] EtOAc/Heptane is safer and provides better control over the saturation point, yielding denser crystals that are easier to filter.

Q: The solid is sticky after filtration.[3] How do I fix this? A: This indicates trapped solvent or incomplete crystallization.[3][]

  • Wash the filter cake with cold Heptane (0°C).

  • Place the solid in a vacuum desiccator with P₂O₅ (phosphorus pentoxide) to remove trace water/solvents.[3]

Q: Why is my yield low (<60%)? A: Boc-Gln-Pro-OH is moderately amphiphilic.[2][3][]

  • Cause: Too much "Good Solvent" (EtOAc) was used.[3]

  • Fix: Concentrate the mother liquor (filtrate) and repeat the crystallization (Second Crop).[3][] Note that the second crop will likely have lower purity.[3]

References

  • Bodanszky, M., & Bodanszky, A. (1984).[] The Practice of Peptide Synthesis. Springer-Verlag.[2][3] (Fundamental principles of peptide crystallization and solvent selection).

  • Sigma-Aldrich. (n.d.).[3][] Boc-Gln-OH Product Information. Retrieved from (Verifying solubility profiles of Boc-Gln derivatives).

  • Albericio, F. (2000).[3][] Solid-Phase Synthesis: A Practical Guide. CRC Press.[3][] (Strategies for preventing aggregation and oiling in Proline peptides).

  • Organic Chemistry Portal. (n.d.).[3][] Boc-Protected Amino Groups. Retrieved from (Stability data for Boc groups).[3]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Boc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Boc-Gln-Pro-OH, a protected tripeptide intermediate critical in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives to arrive at an optimized, self-validating analytical procedure fit for its intended purpose in a drug development environment.

Introduction: The Analytical Challenge of Protected Peptides

Boc-Gln-Pro-OH (N-tert-Butoxycarbonyl-L-Glutaminyl-L-proline) is a key building block in the synthesis of more complex peptide-based active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities such as diastereomers, deletion sequences, or by-products from starting materials can compromise the safety and efficacy of the final drug product. The molecule itself presents a unique chromatographic challenge: the bulky, hydrophobic tert-butoxycarbonyl (Boc) group promotes retention on reversed-phase columns, while the polar glutamine side-chain and the C-terminal carboxylic acid introduce significant hydrophilicity. The proline residue imparts a rigid, kinked structure that can influence interactions with the stationary phase.[1] A successful HPLC method must be able to resolve the main component from these structurally similar potential impurities.

Part 1: Foundational Strategy - Analyte Characterization and Initial Choices

A deep understanding of the analyte is the cornerstone of efficient method development.[2]

  • Structure: Boc-Gln-Pro-OH

  • Molecular Formula: C₁₉H₃₂N₄O₇

  • Key Functional Groups:

    • Hydrophobic Moiety: The Boc group is the primary driver of retention in RP-HPLC.

    • Polar Groups: The glutamine amide side-chain and the C-terminal carboxylic acid.

    • Ionizable Group: The C-terminal carboxylic acid (pKa ≈ 3-4).

  • Solubility: The molecule is soluble in polar organic solvents like methanol, acetonitrile (ACN), and dimethylformamide (DMF), and sparingly soluble in water.[3]

Causality Behind Initial Choices: The presence of a significant hydrophobic group (Boc) and a peptide backbone makes RP-HPLC the separation mode of choice.[1][4] To ensure consistent retention and peak shape, the ionization of the C-terminal carboxylic acid must be suppressed. This is achieved by maintaining a low mobile phase pH (typically pH < 3), which keeps the carboxyl group in its neutral, more retentive form. The standard mobile phase additive for peptide analysis, 0.1% trifluoroacetic acid (TFA) in water and ACN, accomplishes this and simultaneously acts as an ion-pairing agent, sharpening peaks by minimizing undesirable secondary interactions with residual silanols on the silica-based stationary phase.[5]

Part 2: The Comparative Core - Method Screening and Optimization

Method development is an iterative process of screening and optimization.[6][7] We will compare key chromatographic variables to identify the most effective separation conditions.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow Analyte Analyte Characterization (Boc-Gln-Pro-OH Properties) Screening Phase 1: Method Screening (Column & Mobile Phase) Analyte->Screening informs Analysis1 Data Analysis (Resolution, Peak Shape, Retention) Screening->Analysis1 Optimization Phase 2: Method Optimization (Gradient, Flow Rate, Temp.) Analysis1->Optimization identifies best candidates Analysis2 Data Analysis & System Suitability Optimization->Analysis2 Analysis2->Optimization re-optimize if needed Validation Phase 3: Method Validation (ICH Q2(R2) Guidelines) Analysis2->Validation confirms suitability FinalMethod Final Validated Method Validation->FinalMethod ValidationParameters Method Validated Purity Method Specificity Specificity Method->Specificity proves Linearity Linearity Method->Linearity establishes Accuracy Accuracy Method->Accuracy confirms Precision Precision Method->Precision demonstrates Robustness Robustness Method->Robustness tests Range Range Linearity->Range defines LOQ LOQ Linearity->LOQ determines

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Boc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Boc-Gln-Pro-OH , a critical dipeptide intermediate in pharmaceutical synthesis. It compares this protected species with its deprotected counterpart and alternative protecting group strategies, offering actionable insights for structural validation.

Executive Summary

Boc-Gln-Pro-OH (tert-Butyloxycarbonyl-Glutaminyl-Proline) is a protected dipeptide frequently encountered in the synthesis of bioactive peptides (e.g., substance P analogs or enzyme inhibitors). In electrospray ionization mass spectrometry (ESI-MS), its fragmentation is governed by three competing mechanisms: the acid-labile nature of the Boc group , the high proton affinity of the Proline residue (the "Proline Effect"), and the side-chain instability of Glutamine .

This guide contrasts the spectral behavior of Boc-Gln-Pro-OH with its deprotected analog (H-Gln-Pro-OH) and the Fmoc-protected variant, demonstrating why the Boc-protected species offers superior ionization efficiency but a more complex fragmentation spectrum requiring careful interpretation.

Theoretical Basis & Mechanism

To interpret the spectrum accurately, one must understand the specific lability of the chemical bonds involved.

The Boc Group Lability

The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. In Positive Mode ESI-MS (


), the Boc group typically undergoes gas-phase fragmentation via two pathways:
  • Loss of Isobutylene (-56 Da): The tert-butyl cation dissociates, leaving a carbamic acid which may be stable or further degrade.

  • Loss of Boc Group (-100 Da): Complete removal of the protecting group, often yielding the protonated free peptide

    
    .
    
The Proline Effect

Proline contains a secondary amine within a pyrrolidine ring, giving it a higher proton affinity than primary amino acids like Glutamine. In collision-induced dissociation (CID), the proton localizes on the Proline nitrogen. This weakens the amide bond N-terminal to Proline, facilitating cleavage and resulting in a dominant y-ion series (specifically the


 ion).
Glutamine Side-Chain Loss

The


-carboxamide group of Glutamine is prone to losing ammonia (

, -17 Da) to form a cyclic pyroglutamate structure. This neutral loss is a diagnostic signature of N-terminal Glutamine or Glutamic acid residues.

Experimental Protocol: Structural Characterization

This self-validating workflow ensures reproducible spectral data for protected dipeptides.

Phase 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Rationale: Formic acid promotes protonation (

      
       formation) essential for positive mode ESI.
      
  • Concentration: 10 µM.

    • Rationale: Minimizes dimer formation (

      
      ) which can complicate spectral interpretation.
      
Phase 2: Instrument Parameters (Q-TOF or Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–40 V.

    • Note: High cone voltage may induce "in-source fragmentation," stripping the Boc group before the collision cell. Keep low (<30V) to preserve the molecular ion.

  • Collision Energy (CE): Stepped ramp (10–35 eV).

    • Rationale: Low CE reveals the labile Boc loss; High CE reveals backbone cleavage (b/y ions).

Phase 3: Workflow Diagram

ExperimentalWorkflow Sample Boc-Gln-Pro-OH Solid Sample Solubilization Dissolve: 50% ACN/H2O 0.1% Formic Acid Sample->Solubilization Injection Direct Infusion (Flow: 5 µL/min) Solubilization->Injection ESI ESI Source (+3.5 kV) Injection->ESI MS1 MS1 Scan Select m/z 344 ESI->MS1 [M+H]+ CID Collision Cell (N2 Gas, 10-35 eV) MS1->CID Detection Detector Record MS/MS CID->Detection Fragments

Figure 1: Step-by-step LC-MS/MS workflow for characterizing Boc-protected dipeptides.

Fragmentation Pathway Analysis

Predicted Mass Transitions

Parent Ion: Boc-Gln-Pro-OH (


)
  • Monoisotopic Mass: 343.17 Da

  • Observed Precursor

    
    : m/z 344.18 
    
Key Fragment Ions

Upon CID, the molecule disassembles in a predictable sequence.

Fragment IDMechanismm/z (approx)Relative Intensity
[M+H]+ Intact Protonated Molecule344 High (at low CE)
[M+H - NH3]+ Loss of Ammonia (Gln side chain)327 Low-Medium
[M+H - C4H8]+ Loss of Isobutylene (Boc partial loss)288 Very High (Diagnostic)
[M+H - Boc]+ Loss of Boc Group (Deprotected Gln-Pro)244 Medium
y1 Ion Proline residue (

)
116 High (Proline Effect)
a1 Ion Boc-Gln imine fragment (

)
201 Low
Immonium (Pro) Internal Proline fragment70 Medium
Pathway Visualization

FragmentationPathway Parent [M+H]+ m/z 344 LossNH3 - NH3 m/z 327 Parent->LossNH3 -17 Da LossIso - Isobutylene (C4H8) m/z 288 Parent->LossIso -56 Da (Dominant) b1 b1 Ion (Boc-Gln) m/z 229 Parent->b1 Uncommon Deprotected [H-Gln-Pro-OH]+ m/z 244 LossIso->Deprotected -44 Da (CO2) y1 y1 Ion (Pro) m/z 116 Deprotected->y1 Amide Cleavage PyroGlu PyroGlu m/z 129 Deprotected->PyroGlu Cyclization ImmPro Imm (Pro) m/z 70 y1->ImmPro -46 Da

Figure 2: Fragmentation tree of Boc-Gln-Pro-OH showing the dominant isobutylene loss and Proline-directed cleavage.

Comparative Analysis: Performance vs. Alternatives

This section evaluates Boc-Gln-Pro-OH against its primary alternatives in an analytical context.

Comparison 1: Boc-Gln-Pro-OH vs. H-Gln-Pro-OH (Unprotected)
  • Ionization Efficiency: Boc-Gln-Pro-OH is superior. The hydrophobic tert-butyl group increases surface activity in the ESI droplet, leading to better ionization and higher signal intensity compared to the highly polar, unprotected dipeptide.

  • Spectral Complexity: H-Gln-Pro-OH is simpler. The unprotected peptide yields a clean spectrum dominated by the

    
     ion (m/z 116) and 
    
    
    
    . The Boc variant adds "chemical noise" via the -56 Da and -100 Da loss channels, which can obscure low-abundance fragments if not resolved.
Comparison 2: Boc-Gln-Pro-OH vs. Fmoc-Gln-Pro-OH
  • Stability: Fmoc is more stable in MS. Fmoc (Fluorenylmethyloxycarbonyl) is base-labile but stable in the acidic conditions of ESI-MS. It does not show the facile -56 Da loss seen with Boc.

  • Fragmentation: Fmoc derivatives typically lose the dibenzofulvene group, but this requires higher energy than Boc deprotection.

  • Utility: For confirming sequence during synthesis, Boc is easier to diagnose because the specific mass difference of 100 Da between the parent and the deprotected species serves as an internal confirmation of the protecting group's presence.

Summary Table
FeatureBoc-Gln-Pro-OHH-Gln-Pro-OHFmoc-Gln-Pro-OH
Parent Ion (m/z) 344244466
Hydrophobicity High (Good ESI signal)Low (Poor ESI signal)Very High (Excellent ESI signal)
Dominant Neutral Loss Isobutylene (-56)Ammonia (-17)Dibenzofulvene (variable)
Diagnostic Fragment m/z 288 (Loss of tBu)m/z 116 (

)
m/z 179 (Fluorenyl cation)
Primary Use Case Synthetic Intermediate CheckFinal Product QCSPPS Monitoring

References

  • Harrison, A. G. (2003).[1] Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of Mass Spectrometry. Link

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

  • Vaisar, D., & Urban, J. (1996). Gas-phase fragmentation of Boc-protected peptides. Journal of Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Boc-Gln-OH Product Specification. Link

  • Schwartz, B. L., & Burlet, O. (1995). The Proline Effect in Peptide Fragmentation. Journal of the American Society for Mass Spectrometry.[2][3] Link

Sources

Technical Guide: Comparative Stability of Boc-Gln-Pro-OH vs. Fmoc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Fmoc-Gln-Pro-OH is generally the superior building block for modern solid-phase peptide synthesis (SPPS) due to milder deprotection conditions, but it carries a specific, elevated risk of diketopiperazine (DKP) formation during the deprotection step if positioned at the C-terminus. Boc-Gln-Pro-OH offers robust storage stability but presents a high risk of pyroglutamate (pGlu) formation upon acidolytic deprotection.

For researchers requiring high-purity sequences containing the Gln-Pro motif:

  • Choose Fmoc-Gln-Pro-OH for routine synthesis, provided you utilize "finesse" deprotection protocols (e.g., DBU/Piperidine short cycles) to mitigate DKP.

  • Choose Boc-Gln-Pro-OH only if your sequence is aggregation-prone or requires harsh solution-phase conditions where base sensitivity is a liability.

Molecular Architecture & Physicochemical Properties

The stability profile of these dipeptides is dictated by the interplay between the N-terminal protecting group and the unique conformational constraints of the Proline residue.

FeatureBoc-Gln-Pro-OHFmoc-Gln-Pro-OH
Molecular Weight ~343.4 g/mol ~465.5 g/mol
Protecting Group tert-Butyloxycarbonyl (Acid-labile)Fluorenylmethyloxycarbonyl (Base-labile)
Solubility Profile Soluble in DCM, DMF, DMSO.Highly soluble in DMF, NMP; Low in DCM.
Hygroscopicity Moderate. Prone to clumping.Low. Generally a free-flowing powder.
Primary Degradation Risk Pyroglutamate (pGlu) cyclization (Acid-catalyzed).Diketopiperazine (DKP) formation (Base-catalyzed).[1]
The "Proline Effect"

Proline is unique among amino acids because its side chain cyclizes back onto the backbone nitrogen. This restricts the


 dihedral angle, favoring a cis-peptide bond conformation (~10-30% population in solution). This cis-conformer brings the N-terminal amine and the C-terminal carbonyl into close proximity, significantly lowering the activation energy for cyclization reactions (DKP formation).

Stability Challenge I: Diketopiperazine (DKP) Formation[1][2][3]

The most critical instability mechanism for Fmoc-Gln-Pro-OH occurs not during storage, but during the synthesis process—specifically when it is anchored to a resin or acting as a C-terminal fragment.

Mechanism

Upon removal of the Fmoc group (using Piperidine), the liberated N-terminal amine of Glutamine can nucleophilically attack the C-terminal carbonyl of the Proline ester. This releases the dipeptide from the resin as a cyclic diketopiperazine byproduct, resulting in a deletion sequence in the final peptide.

  • Risk Factor: High for Fmoc chemistry due to the basic conditions required for deprotection.[2]

  • Mitigation: Use of bulky resins (e.g., 2-CTC) or specific deprotection cocktails.

DKP_Mechanism Start Fmoc-Gln-Pro-OR (Resin) Intermediate H2N-Gln-Pro-OR (Free Amine) Start->Intermediate Fmoc Removal Deprotect Base (Piperidine) Deprotect->Intermediate Attack Nucleophilic Attack (N-term -> C-term) Intermediate->Attack Cis-conformation facilitates Result Cyclo(Gln-Pro) (DKP) + Free Resin Attack->Result Cyclization

Figure 1: The base-catalyzed pathway for DKP formation, the primary risk for Fmoc-Gln-Pro derivatives.

Stability Challenge II: Pyroglutamate (pGlu) Formation

This is the dominant instability mode for Boc-Gln-Pro-OH . Glutamine residues at the N-terminus are notoriously unstable, spontaneously cyclizing to form Pyroglutamic acid (5-oxoproline) with the loss of ammonia.

Mechanism[2][5][6][7][8]
  • Acid Catalysis: The removal of the Boc group requires strong acid (TFA). This acidic environment protonates the

    
    -amide of the Glutamine side chain, making it a better leaving group (as ammonia).
    
  • Cyclization: The N-terminal amine attacks the side-chain carbonyl, closing the 5-membered lactam ring.

  • Result: The peptide chain is "capped" by pGlu, preventing further coupling and terminating the sequence.

  • Comparison: Fmoc-Gln-Pro-OH is safer regarding pGlu formation because Fmoc removal (base) does not catalyze this reaction as aggressively as acid, although spontaneous cyclization can still occur in neutral buffers over time.

Experimental Protocol: Stability Stress Test

To objectively compare the stability of your specific batches of Boc vs. Fmoc dipeptides, perform this standardized HPLC-MS stress test.

Materials
  • Analytes: Boc-Gln-Pro-OH, Fmoc-Gln-Pro-OH (10 mM stock in DMSO).

  • Stressors: 50% TFA/DCM (Acid), 20% Piperidine/DMF (Base).

  • Analysis: LC-MS (C18 column, Gradient 5-95% ACN).

Workflow
  • Baseline Analysis (T0): Inject 5 µL of stock solution to establish purity.

  • Acid Stress (Simulating Boc Removal):

    • Dilute Boc-Gln-Pro-OH stock 1:10 into 50% TFA.

    • Incubate at 25°C for 1 hour .

    • Neutralize and Inject.

    • Target Mass: Look for [M-Boc-NH3]+ (PyroGlu formation).

  • Base Stress (Simulating Fmoc Removal):

    • Dilute Fmoc-Gln-Pro-OH stock 1:10 into 20% Piperidine.

    • Incubate at 25°C for 30 mins .

    • Quench with dilute acetic acid and Inject.

    • Target Mass: Look for [M-Fmoc-Resin] (DKP mass equivalent).

Experimental_Workflow Sample Dipeptide Sample (10mM DMSO) Split Sample->Split AcidPath Acid Stress (50% TFA, 1h) Split->AcidPath Boc Protocol BasePath Base Stress (20% Piperidine, 30m) Split->BasePath Fmoc Protocol Analysis LC-MS Analysis (C18, Gradient) AcidPath->Analysis BasePath->Analysis Data1 Check for pGlu (m/z -17) Analysis->Data1 Data2 Check for DKP (Cyclic) Analysis->Data2

Figure 2: Self-validating experimental workflow to quantify degradation pathways.

Storage & Handling Recommendations

ParameterBoc-Gln-Pro-OHFmoc-Gln-Pro-OH
Temperature -20°C (Critical)+2°C to +8°C (Acceptable), -20°C (Preferred)
Atmosphere Argon/Nitrogen (Hygroscopic)Dry ambient air is usually sufficient
Desiccation Mandatory. Moisture + Trace Acid = Autocatalytic degradation.Recommended.
Shelf Life 6-12 Months (if strictly dry)12-24 Months

Expert Tip: For Boc-Gln-Pro-OH , never store the bottle near TFA or other volatile acids. Even trace acid vapors can initiate deprotection and subsequent polymerization or cyclization in the solid state.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Gairi, M., et al. (1995). "Formation of Diketopiperazines in Solid Phase Peptide Synthesis using Fmoc Chemistry." International Journal of Peptide and Protein Research.

  • Sigma-Aldrich (Merck). "Peptide Synthesis Technical Guide: Side Reactions."

  • Bachem. "Handling and Storage of Peptides."

  • BenchChem. "The Formation and Impact of Pyroglutamic Acid in Peptides."

Sources

Elemental Analysis vs. Orthogonal Verification for Boc-Gln-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Boc-Gln-Pro-OH Verification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Technical Guide for Peptide Purity Standards

Executive Summary & Compound Profile

Boc-Gln-Pro-OH (N-


-t-Butoxycarbonyl-L-glutaminyl-L-proline) represents a critical dipeptide intermediate, often utilized in the synthesis of bioactive peptides (e.g., LHRH agonists) or as a chiral building block. Unlike simple organic small molecules, this compound presents a "perfect storm" for traditional verification methods: it combines the hygroscopicity of the proline residue, the thermal instability of the Glutamine side chain (deamidation/cyclization risk), and the solvent-trapping nature of the Boc protecting group.

This guide compares the historical "Gold Standard"—Combustion Elemental Analysis (EA) —against the modern, increasingly mandated Quantitative NMR (qNMR) workflow. While EA remains a requirement for many journals (e.g., J. Org. Chem.), it frequently yields false negatives for peptides due to non-stoichiometric solvates.

Compound Specification: Boc-Gln-Pro-OH
PropertyValueNotes
Formula

Theoretical basis for EA calculations.
Mol. Weight 343.38 g/mol
Structure Boc-protected amine (Gln), Free acid (Pro).
Critical Risks Hygroscopic; Gln

Pyroglutamate conversion;

-Butyl cleavage.
Heat sensitivity limits drying protocols.

Comparative Analysis: Combustion (EA) vs. qNMR

The following comparison matrix evaluates the two primary methodologies for verifying the bulk purity of Boc-Gln-Pro-OH.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR)
Principle Thermal oxidation to

,

,

. Measures mass % of elements.
Proton counting relative to an Internal Standard (IS).
Standard

absolute tolerance
(JOC/ACS Guidelines).

relative accuracy
(typical for purity).
Solvent Handling Major Weakness. Trapped DCM/Water causes C/N % to drop, leading to failure.Strength. Distinctly identifies and quantifies molar ratios of solvents.
Sample Fate Destructive (requires ~2–5 mg).Non-destructive (recoverable).[1]
Specificity Low. Isomers and impurities with similar C/H/N ratios are masked.High. Distinguishes product from impurities (e.g., Pyroglutamate).
Verdict Required for publication/regulatory filings but often requires "correction" for solvates.Superior for internal QC and calculating "Assay" (net peptide content).

Experimental Protocols & Self-Validating Systems

Protocol A: The "Solvent-Corrected" Elemental Analysis

Use this workflow when submitting to journals requiring strict


 adherence.

The Challenge: Boc-Gln-Pro-OH is hygroscopic. Standard drying (


C) risks cyclization of the Glutamine side chain to pyroglutamate (pGlu), altering the composition.

Step-by-Step Methodology:

  • Lyophilization: Dissolve the crude peptide in water/acetonitrile and lyophilize to create a fluffy powder (increases surface area for solvent desorption).

  • Gentle Drying (Crucial): Place sample in a drying pistol over

    
     under high vacuum (<0.1 mbar) at ambient temperature (20–25°C)  for 24–48 hours. Do not heat above 40°C to preserve the Boc group and Gln side chain.
    
  • Pre-Analysis NMR: Run a standard

    
    -NMR in 
    
    
    
    . Integrate solvent peaks (Water, DCM, Ether) relative to the single Proline
    
    
    -proton.
  • Formula Adjustment: Calculate the "effective" molecular weight.

    • Example: If NMR shows 0.5 mol

      
       per mol peptide.
      
    • Target Formula becomes:

      
      .
      
  • Combustion: Submit for CHN analysis. Compare "Found" values against the adjusted target.

Protocol B: qNMR for Absolute Purity (The Modern Standard)

Use this for internal "Assay" determination and when EA fails due to stubborn solvates.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .

    • Requirement: IS signals must not overlap with peptide multiplets.

  • Sample Prep: Weigh exactly ~10 mg of Boc-Gln-Pro-OH and ~5 mg of IS into the same vial using a micro-balance (precision

    
     mg).
    
  • Solvation: Dissolve in

    
     mL 
    
    
    
    . Ensure complete dissolution.
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    [2]
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[3][4][5][6][7][8][9]
      
    • 
      : Weight (mass)
      
    • 
      : Purity of Internal Standard
      

Data Presentation: Theoretical vs. Experimental Scenarios

The following table illustrates a typical scenario where "Raw" EA fails, but "Corrected" EA passes, validated by qNMR.

Scenario: Boc-Gln-Pro-OH contaminated with 0.8 moles of


 (common after lyophilization).
ElementTheoretical (Anhydrous)Theoretical (Corrected:

)
Experimental "Found"Status (Raw)Status (Corrected)
Formula


------
MW 343.38357.79------
Carbon (C) 52.47 % 50.35 % 50.41 % FAIL (-2.06%) PASS (+0.06%)
Hydrogen (H) 7.34 % 7.49 % 7.52 % FAIL (+0.18%) PASS (+0.03%)
Nitrogen (N) 12.24 % 11.74 % 11.69 % FAIL (-0.55%) PASS (-0.05%)

Expert Insight: A discrepancy of >0.4% in Carbon usually indicates trapped solvent or inorganic salts. A discrepancy in Nitrogen often indicates trapped DMF or peptide degradation.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for verifying Boc-Gln-Pro-OH, ensuring scientific integrity and resource efficiency.

G Start Synthesis of Boc-Gln-Pro-OH Lyophilize Step 1: Lyophilization (Create Fluffy Powder) Start->Lyophilize NMR_Qual Step 2: Qualitative NMR (Check Identity & Solvents) Lyophilize->NMR_Qual Solvent_Check Solvents Detected? NMR_Qual->Solvent_Check Dry_Protocol Drying Protocol (P2O5, Vac, <40°C) Solvent_Check->Dry_Protocol Yes (High) EA_Run Run Elemental Analysis (CHN) Solvent_Check->EA_Run No (Trace) Calc_Adjust Calculate Adjusted Formula (e.g., + 0.5 H2O) Dry_Protocol->Calc_Adjust Calc_Adjust->EA_Run Decision Within ±0.4%? EA_Run->Decision Pass VERIFIED (Publishable) Decision->Pass Yes Fail Discrepancy > 0.4% Decision->Fail No qNMR_Route Switch to qNMR (Determine Absolute Purity) Fail->qNMR_Route Suspect Solvate Repurify Re-purify (Prep-HPLC) Fail->Repurify Suspect Impurity qNMR_Route->Pass Purity Confirmed

Figure 1: Validated workflow for Boc-Gln-Pro-OH characterization, integrating solvent correction loops.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • PubChem. "Boc-Gln-OH (Compound Summary)." National Library of Medicine. [Link]

Sources

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